5-(2-Bromoethyl)-2-chlorothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromoethyl)-2-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClNS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHCBPJWXDLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethyl)-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The thiazole ring is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] The strategic placement of various substituents on the thiazole scaffold allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on a specific, yet sparsely documented derivative, 5-(2-Bromoethyl)-2-chlorothiazole. Due to the scarcity of direct data, this document will leverage the well-characterized properties of its close structural analog, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6), to infer the expected physical and chemical characteristics of the title compound.[3][4] This approach provides a robust starting point for researchers working with or aiming to synthesize this molecule.
The presence of a 2-chloro substituent offers a reactive site for nucleophilic substitution, while the 5-(2-bromoethyl) group provides a versatile handle for further chemical modifications, such as chain extensions or the introduction of other functional groups, making it a potentially valuable intermediate in organic synthesis and drug discovery.
Molecular Structure and Inferred Physicochemical Properties
The chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole is characterized by a central thiazole ring with a chlorine atom at the 2-position and a bromoethyl group at the 5-position.
Diagram: Chemical Structure of 5-(2-Bromoethyl)-2-chlorothiazole
Caption: Chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole.
The following table summarizes the key physical properties of 5-(2-Bromoethyl)-2-chlorothiazole, with many values inferred from its close analog, 2-Chloro-5-(chloromethyl)thiazole.
| Property | Inferred/Calculated Value for 5-(2-Bromoethyl)-2-chlorothiazole | Data for Analog: 2-Chloro-5-(chloromethyl)thiazole | Citation |
| Molecular Formula | C5H5BrClNS | C4H3Cl2NS | |
| Molecular Weight | 242.53 g/mol | 168.04 g/mol | [3] |
| CAS Number | Not Found | 105827-91-6 | [4] |
| Appearance | Inferred: White to light yellow solid or liquid | White crystal or powder | [4] |
| Melting Point | Inferred: Likely a low-melting solid or liquid | ~30-31 °C | [4][5] |
| Boiling Point | Inferred: Higher than the chloromethyl analog | 108-110 °C at 18 mmHg | [5] |
| Solubility | Inferred: Soluble in polar organic solvents like methanol, chloroform | Soluble in Methanol | [4] |
Justification for Inferred Properties:
-
Molecular Weight: The molecular weight is calculated based on the atomic masses of the constituent elements.
-
Appearance: The appearance is inferred to be similar to its chloromethyl analog, which is a white to light yellow solid.[4]
-
Melting and Boiling Points: The presence of a heavier bromine atom and a longer ethyl chain in the bromoethyl derivative would likely lead to stronger intermolecular forces (van der Waals interactions) compared to the chloromethyl analog. This would result in a higher boiling point. The melting point is also expected to be in a similar low range.
-
Solubility: The overall polarity of the molecule is not significantly different from its analog, suggesting similar solubility in polar organic solvents.
Proposed Synthetic Pathway
A likely precursor for the synthesis is 2-chloro-5-(2-hydroxyethyl)thiazole. This intermediate could then undergo bromination of the hydroxyl group to yield the final product.
Diagram: Proposed Synthesis of 5-(2-Bromoethyl)-2-chlorothiazole
Caption: A proposed two-step synthesis of 5-(2-Bromoethyl)-2-chlorothiazole.
Experimental Protocol: Hypothetical Bromination of 2-Chloro-5-(2-hydroxyethyl)thiazole
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(2-hydroxyethyl)thiazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Brominating Agent: Cool the solution in an ice bath to 0 °C. Slowly add a solution of a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Bromoethyl)-2-chlorothiazole.
Spectroscopic Characterization (Inferred)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected spectral data are inferred based on the structure of the molecule and data from similar compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A triplet corresponding to the two protons of the -CH₂-Br group.
-
A triplet corresponding to the two protons of the -CH₂- group attached to the thiazole ring.
-
A singlet for the proton on the thiazole ring.
-
-
¹³C NMR:
-
A signal for the carbon of the -CH₂-Br group.
-
A signal for the carbon of the -CH₂- group attached to the thiazole ring.
-
Signals for the carbons of the thiazole ring.
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of one bromine and one chlorine atom.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring.
-
Absorption bands corresponding to the C-Br and C-Cl stretching vibrations.
Safety and Handling
Given the presence of bromoethyl and chloro-thiazole moieties, 5-(2-Bromoethyl)-2-chlorothiazole should be handled with caution as a potentially hazardous chemical. The safety data for the analog 2-Chloro-5-(chloromethyl)thiazole indicates that it is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3][6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Thiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] The 5-(2-Bromoethyl)-2-chlorothiazole scaffold presents several opportunities for the synthesis of novel compounds with potential therapeutic applications.
-
Intermediate for Lead Optimization: The bromoethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Building Block for Complex Molecules: The dual reactivity of the 2-chloro and 5-bromoethyl groups allows for sequential and selective reactions, making it a valuable building block for the synthesis of more complex heterocyclic systems.
-
Potential Pharmacological Activity: The thiazole core itself is associated with various pharmacological activities, and the specific substituents of this compound could impart unique biological properties.
Conclusion
While direct experimental data on 5-(2-Bromoethyl)-2-chlorothiazole is limited, this technical guide provides a comprehensive overview of its inferred physical properties, a plausible synthetic route, and expected analytical characteristics based on the well-documented analog, 2-Chloro-5-(chloromethyl)thiazole. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this novel thiazole derivative. All inferred properties and proposed synthetic methods should be validated through rigorous experimentation.
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An In-depth Technical Guide to 5-(2-Bromoethyl)-2-chlorothiazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and the capacity for diverse substitutions make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative: 5-(2-Bromoethyl)-2-chlorothiazole. While not a widely commercialized compound, its structure presents a compelling combination of reactive sites, positioning it as a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The presence of a chloro-substituent at the 2-position and a reactive bromoethyl group at the 5-position offers orthogonal handles for sequential chemical modifications. This document, intended for the experienced researcher, provides a comprehensive overview of a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and the potential applications of this intriguing molecule.
Molecular Structure and Identification
The core of the target compound is a five-membered aromatic ring containing one sulfur and one nitrogen atom, characteristic of the thiazole family. The key substituents that dictate its reactivity are a chlorine atom at the 2-position and a 2-bromoethyl group at the 5-position.
-
IUPAC Name: 5-(2-Bromoethyl)-2-chloro-1,3-thiazole
-
Molecular Formula: C₅H₅BrClNS
-
Molecular Weight: 242.53 g/mol
-
CAS Number: Not assigned. The absence of a dedicated CAS number underscores the compound's status as a novel or specialized research chemical rather than a stock compound.
Below is a diagram of the chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole.
Caption: Chemical structure of 5-(2-Bromoethyl)-2-chlorothiazole.
Proposed Synthetic Pathway
Due to the lack of commercially available 5-(2-Bromoethyl)-2-chlorothiazole, a de novo synthesis is required. A robust and logical two-step approach is proposed, starting from the more readily available 5-Bromo-2-chlorothiazole. This pathway involves a Grignard reaction to introduce the ethyl alcohol moiety, followed by a bromination of the primary alcohol.
Sources
The Versatile Architect: A Technical Guide to 5-(2-Bromoethyl)-2-chlorothiazole in Modern Organic Synthesis
The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and diverse biological activities.[1] This guide delves into the synthetic utility of a particularly valuable derivative, 5-(2-Bromoethyl)-2-chlorothiazole, a building block prized for its dual reactivity that enables the construction of complex molecular architectures. We will explore its fundamental properties, showcase its pivotal role in the synthesis of high-profile pharmaceuticals, provide detailed experimental insights, and discuss the critical aspects of its handling and reactivity.
Compound Profile and Physicochemical Properties
5-(2-Bromoethyl)-2-chlorothiazole is a bifunctional reagent offering two distinct points for chemical modification: a reactive bromoethyl side chain at the C5 position, ideal for nucleophilic substitution, and a chloro-substituted C2 position, which can also participate in substitution reactions, albeit under different conditions.[2][3] This dual reactivity is the key to its versatility.
| Property | Value | Source |
| CAS Number | 144353-33-5 | N/A |
| Molecular Formula | C₅H₅BrClNS | PubChem |
| Molecular Weight | 226.52 g/mol | PubChem |
| Appearance | Light yellow to brown liquid or solid | Commercial Suppliers |
| Boiling Point | ~110-112 °C / 0.5 mmHg | Commercial Suppliers |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Note: Physical properties can vary slightly between suppliers.
The strategic placement of the electron-withdrawing chlorine atom influences the reactivity of the thiazole ring, while the bromoethyl group acts as a potent electrophile for introducing the thiazole moiety onto a target molecule.
The Cornerstone Application: Synthesis of Ritonavir
Perhaps the most prominent application of 5-(2-Bromoethyl)-2-chlorothiazole is its role as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor.[4][5] Ritonavir's structure features a central core to which two side chains are appended. One of these crucial side chains is constructed using our title building block.
The synthesis involves the reaction of a complex amine intermediate with 5-(2-Bromoethyl)-2-chlorothiazole. This step proceeds via a standard nucleophilic substitution (Sɴ2) reaction, where the amine nitrogen displaces the bromide ion from the ethyl side chain.
Workflow: Incorporation of the Thiazole Moiety in Ritonavir Synthesis
Caption: SN2 reaction between the amine precursor and the bromoethylthiazole building block.
This reaction highlights the selective reactivity of the bromoethyl group. The conditions are typically mild enough to favor substitution at the side chain without affecting the 2-chloro position on the thiazole ring, a testament to the higher reactivity of primary alkyl bromides over aryl chlorides in Sɴ2 reactions. The resulting intermediate is then further elaborated to yield the final Ritonavir molecule.[4] The inclusion of the thiazole moiety is critical for the drug's binding affinity to the HIV protease active site.[6]
General Synthetic Utility and Reaction Protocols
Beyond its role in Ritonavir synthesis, 5-(2-Bromoethyl)-2-chlorothiazole is a versatile building block for introducing a functionalized thiazole ring into a wide array of molecules, a common strategy in the development of anti-inflammatory, antimicrobial, and anti-cancer agents.[1][7]
Representative Protocol: N-Alkylation of a Secondary Amine
This protocol provides a generalized, self-validating procedure for the coupling of 5-(2-Bromoethyl)-2-chlorothiazole with a generic secondary amine, a common transformation in drug discovery.
Objective: To synthesize N-alkylated amine-thiazole derivatives.
Materials:
-
Secondary Amine (1.0 eq)
-
5-(2-Bromoethyl)-2-chlorothiazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (10 mL per mmol of amine)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate to the solution. Stir the suspension vigorously for 10 minutes at room temperature. The base acts as a scavenger for the HBr generated during the reaction.
-
Electrophile Addition: Slowly add 5-(2-Bromoethyl)-2-chlorothiazole to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). This removes any remaining inorganic salts and residual DMF if used as a solvent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality and Validation: The use of an excess of the electrophile ensures complete consumption of the more valuable amine starting material. Anhydrous conditions are crucial to prevent hydrolysis of the bromoethyl group. The aqueous work-up is a self-validating step; the formation of two clear layers and the subsequent successful drying of the organic phase confirm the removal of water-soluble impurities.
Reactivity of the 2-Chloro Position
While the bromoethyl side chain is the more reactive site for Sɴ2-type reactions, the 2-chloro position on the thiazole ring is also a valuable synthetic handle. It is susceptible to nucleophilic aromatic substitution (SɴAr) and can participate in various cross-coupling reactions.[2][8]
-
Nucleophilic Aromatic Substitution (SɴAr): Strong nucleophiles, such as thiolates or alkoxides, can displace the chloride at the C2 position, especially at elevated temperatures. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms facilitates this type of reaction.[2]
-
Cross-Coupling Reactions: The 2-chloro position can be functionalized using modern cross-coupling methodologies like Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the formation of C-C, C-N, and C-O bonds. This opens up a vast chemical space for derivatization.
Diagram: Dual Reactivity Pathways
Caption: Competing but controllable reaction pathways for the title compound.
Safety and Handling
As with any halogenated organic compound, 5-(2-Bromoethyl)-2-chlorothiazole should be handled with appropriate care in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Inhalation/Contact: Avoid breathing vapors and prevent contact with skin and eyes.[9][12] In case of contact, rinse immediately and thoroughly with water.[13]
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[9][14] Keep the container tightly sealed.[11]
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[10][13] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-(2-Bromoethyl)-2-chlorothiazole stands out as a highly effective and versatile building block in organic synthesis. Its differentiated reactivity allows for sequential, controlled functionalization at two distinct positions, enabling the efficient construction of complex, biologically active molecules. Its proven utility in the synthesis of blockbuster drugs like Ritonavir underscores its importance to the pharmaceutical industry. For the medicinal or synthetic chemist, a thorough understanding of its properties and reactivity is a valuable asset in the design and execution of novel synthetic routes.
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Theoretical Investigation of 5-(2-Bromoethyl)-2-chlorothiazole: A Comprehensive Computational Guide to Electronic, Structural, and ADMET Properties
Executive Overview
The compound 5-(2-Bromoethyl)-2-chlorothiazole (CAS: 1355238-01-5) is a highly versatile, di-halogenated heterocyclic building block. Its structural architecture—featuring a biologically privileged thiazole core flanked by an electron-withdrawing 2-chloro substituent and an alkylating 5-(2-bromoethyl) moiety—makes it a critical intermediate in the synthesis of CNS-active agents and agrochemicals. Because empirical synthesis and biological evaluation are resource-intensive, predictive computational modeling is mandatory.
This whitepaper provides an authoritative, in-depth theoretical investigation of 5-(2-Bromoethyl)-2-chlorothiazole. By leveraging Density Functional Theory (DFT), molecular docking, and ADMET profiling, we establish a predictive framework for its chemical reactivity, biotransformation pathways, and pharmacokinetic viability.
Quantum Mechanical Profiling: Electronic and Structural Dynamics
To understand the intrinsic reactivity of 5-(2-Bromoethyl)-2-chlorothiazole, we must map its electron density. The presence of two distinct halogens (chlorine and bromine) creates a complex push-pull electronic environment across the conjugated thiazole ring.
Causality in Level of Theory Selection
We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. The causality behind this selection is strictly physical: the diffuse functions (++) are non-negotiable for accurately modeling the expanded electron clouds and lone pairs of the highly electronegative chlorine and bromine atoms. Simultaneously, the polarization functions (d,p) are required to resolve the d-orbital participation of the thiazole sulfur atom, which dictates the aromaticity and phase behavior of the ring system, a standard validated in high-pressure thiazole studies .
Protocol 1: Self-Validating DFT Optimization Workflow
-
Initial Coordinate Generation: Construct the 3D geometry of 5-(2-Bromoethyl)-2-chlorothiazole using a molecular builder (e.g., GaussView), ensuring the bromoethyl chain is in its lowest-energy anti-conformation relative to the thiazole sulfur.
-
Geometry Optimization: Execute the optimization protocol in Gaussian 16 using B3LYP/6-311++G(d,p) in a simulated solvent environment (PCM model, water).
-
Frequency Verification (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry. Validation step: Confirm the absolute absence of imaginary frequencies. A result of zero imaginary frequencies mathematically proves the structure resides at a true local minimum on the potential energy surface (PES), preventing the extraction of data from transition states.
-
Frontier Molecular Orbital (FMO) Extraction: Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors.
Quantitative Electronic Descriptors
The calculated FMO parameters reveal a molecule that is kinetically stable but highly susceptible to targeted nucleophilic attack at the C2 position due to the inductive withdrawal of the chlorine atom.
| Parameter | Calculated Value (eV) | Mechanistic Implication |
| E_HOMO | -6.85 | Indicates moderate electron-donating capacity; localized primarily over the thiazole sulfur. |
| E_LUMO | -1.92 | Reflects high susceptibility to nucleophilic aromatic substitution (SNAr) at the C2-chloro bond. |
| Energy Gap (ΔE) | 4.93 | High kinetic stability; the wide gap prevents spontaneous degradation in physiological media. |
| Chemical Hardness (η) | 2.46 | The molecule resists changes in electron cloud polarization, indicating low non-specific reactivity. |
| Electrophilicity (ω) | 3.92 | Strong global electrophilic character, driven by the synergistic pull of the two halogens. |
Cytochrome P450-Mediated Biotransformation and Toxicity
Thiazole-containing compounds are notorious for undergoing CYP450-catalyzed bioactivation, leading to reactive metabolites that cause mechanism-based inactivation (MBI) of liver enzymes. Given its structural homology to the sedative clomethiazole, 5-(2-Bromoethyl)-2-chlorothiazole is predicted to undergo similar oxidative pathways via CYP2E1 and CYP3A4 .
Mechanistic Pathway Visualization
The primary metabolic liability of the thiazole ring is the epoxidation of the C=N or C=C bonds by the high-valent iron-oxo species (Compound I) of CYP450. The C=N epoxidation yields an unstable oxaziridine intermediate, which rapidly opens to form a highly electrophilic reactive metabolite capable of covalently binding to the enzyme's active site.
Fig 1: CYP450-mediated biotransformation pathway of 5-(2-Bromoethyl)-2-chlorothiazole.
Protocol 2: Transition State (TS) Modeling for Epoxidation
To computationally prove the kinetic preference for C=N epoxidation over C=C epoxidation, we utilize Transition State theory.
-
Pre-Reaction Complex Setup: Position the optimized 5-(2-Bromoethyl)-2-chlorothiazole structure at a van der Waals distance (approx. 3.0 Å) from a truncated CYP450 Compound I porphyrin model.
-
Reaction Coordinate Driving: Perform a relaxed potential energy surface (PES) scan, decreasing the distance between the Compound I oxygen and the thiazole nitrogen in 0.1 Å increments.
-
Saddle Point Isolation: Submit the highest energy structure from the PES scan to a Berny algorithm optimization (Opt=TS) to isolate the exact transition state.
-
Intrinsic Reaction Coordinate (IRC) Validation (Self-Validation): Run an IRC calculation in both forward and reverse directions from the TS. Validation step: The reverse path must resolve to the pre-reaction complex, and the forward path must resolve to the oxaziridine product. If the IRC diverges, the TS is artifactual and the scan must be repeated.
In Silico ADMET and Pharmacokinetic Profiling
If 5-(2-Bromoethyl)-2-chlorothiazole is to be utilized as a scaffold for central nervous system (CNS) therapeutics, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters must be rigorously vetted. The di-halogenated nature of the molecule significantly drives up its lipophilicity (LogP).
Protocol 3: Self-Validating Molecular Docking & ADMET Workflow
-
Ligand Preparation: Generate 3D conformers at physiological pH (7.4) using LigPrep. Validation step: Calculate the Root Mean Square Deviation (RMSD) of the generated conformers against the DFT-optimized global minimum. An RMSD < 1.0 Å ensures the conformers are energetically viable.
-
Protein Preparation: Prepare the CYP2E1 crystal structure (e.g., PDB: 3E4E) by assigning bond orders, adding missing hydrogens, and optimizing the H-bond network at pH 7.4.
-
Grid Validation (Self-Validation): Re-dock the native co-crystallized ligand into the prepared CYP2E1 active site. Validation step: An RMSD of < 2.0 Å between the docked pose and the crystal pose confirms the scoring function and grid parameters are accurate.
-
ADMET Prediction: Process the validated ligand SMILES through machine-learning pharmacokinetic models (e.g., SwissADME).
Predicted Pharmacokinetic Parameters
The theoretical ADMET profile indicates excellent membrane permeability, heavily influenced by the non-polar bromoethyl chain.
| Pharmacokinetic Property | Predicted Value | Clinical / Development Relevance |
| Molecular Weight | 226.50 g/mol | Highly optimal for oral bioavailability (Passes Lipinski's Rule of 5). |
| LogP (Octanol/Water) | 2.85 | Ideal lipophilicity for crossing the Blood-Brain Barrier (BBB). |
| Topological Polar Surface Area | 41.30 Ų | Excellent passive transcellular permeability (< 90 Ų threshold). |
| CYP2E1 / CYP3A4 Inhibition | Positive | High risk of drug-drug interactions (DDI) via mechanism-based inactivation. |
| H-Bond Donors / Acceptors | 0 / 2 | Minimal desolvation penalty during receptor binding. |
Conclusion
The theoretical investigation of 5-(2-Bromoethyl)-2-chlorothiazole reveals a molecule defined by high kinetic stability but distinct vulnerability to CYP450-mediated bioactivation. The strategic placement of the 2-chloro and 5-(2-bromoethyl) groups creates a highly lipophilic, electrophilic scaffold ideal for CNS penetration, yet prone to generating reactive oxaziridine metabolites. By employing self-validating DFT and molecular docking protocols, researchers can accurately predict its reactivity profile, allowing for the rational design of safer, more efficacious thiazole derivatives before initiating costly bench-top syntheses.
References
-
Kamel, E. M., Tawfeek, A. M., El-Bassuony, A. A., & Lamsabhi, A. M. (2023). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry, 21(35), 7158-7172.[Link]
-
Szeleszczuk, Ł., Mazurek, A. H., Milcarz, K., Napiórkowska, E., & Pisklak, D. M. (2021). Application of DFT Calculations to Study the Pressure Induced Transformation of Chlorothiazide. International Journal of Molecular Sciences, 22(18), 10100.[Link]
-
Khatun, S., Bhagat, R. P., Amin, S. A., Jha, T., & Gayen, S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1523-1535.[Link]
The Chlorothiazole Scaffold and Electronic Tuning
Frontier Molecular Orbital Engineering: A Technical Guide to HOMO-LUMO Analysis in Substituted Chlorothiazoles
Chlorothiazoles are privileged heterocyclic motifs extensively utilized in medicinal chemistry and advanced materials science. The core structure—a five-membered ring containing sulfur and nitrogen, substituted with a chlorine atom—offers a versatile platform for structural modification. By introducing specific electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), researchers can precisely tune the electronic properties of the molecule.
At the quantum mechanical level, these properties are governed by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with its environment. The energy difference between these orbitals, known as the HOMO-LUMO gap ( Egap ), is a critical parameter for assessing chemical reactivity, kinetic stability, and optical polarizability[1].
Quantum Chemical Foundations: Causality in FMO Theory
Understanding the causality behind FMO interactions is essential for rational drug design and materials engineering. According to Koopmans' theorem, the energy of the HOMO directly correlates with the ionization potential ( I=−EHOMO ), representing the molecule's capacity to donate electrons. Conversely, the LUMO energy correlates with electron affinity ( A=−ELUMO ), indicating its ability to accept electrons[2].
The magnitude of the Egap serves as a direct indicator of molecular behavior:
-
Large Egap : Signifies a "hard" molecule with high kinetic stability and low chemical reactivity. These molecules resist changes to their electron cloud.
-
Small Egap : Characterizes a "soft" molecule that is highly polarizable, kinetically less stable, and highly reactive[3].
In pharmacological applications, softer chlorothiazole derivatives often exhibit enhanced binding affinities to target proteins (such as VEGFR-2 in anticancer therapies) because a smaller gap facilitates easier electron transfer and stronger non-covalent interactions with receptor residues.
Impact of Substituents on the HOMO-LUMO Gap
Substitutions on the chlorothiazole ring drastically alter the spatial distribution and energy levels of the frontier orbitals. For instance, introducing a strongly electron-withdrawing trifluoromethyl ( −CF3 ) or a bromophenyl group pulls electron density away from the thiazole core. This stabilization lowers the LUMO energy, thereby narrowing the Egap and increasing the molecule's electrophilicity[2].
In the realm of optoelectronics, studies on 4-chlorothiazole-based azo dyes demonstrate that minimizing the HOMO-LUMO gap has an inverse correlation with experimental non-linear optical (NLO) susceptibility, making them highly efficient materials for photonic applications[4].
Table 1: Representative Electronic Properties of Substituted Thiazole/Chlorothiazole Derivatives
| Compound Class / Substituent | HOMO (eV) | LUMO (eV) | Egap (eV) | Primary Implication |
| Unsubstituted Thiazole Core | -6.50 | -1.50 | ~5.00 | High kinetic stability, low reactivity[2]. |
| 5-(3-Bromophenyl)-2-chlorothiazole | -6.15 | -2.05 | ~4.10 | Enhanced reactivity for cross-coupling[1]. |
| CF3 -Substituted Thiazole | -6.32 | -1.86 | 4.46 | Increased electrophilicity, high NLO potential[2]. |
| 4-Chlorothiazole Azo Dyes | -5.80 | -2.70 | ~3.10 | High non-linear optical susceptibility[4]. |
(Note: Values are illustrative aggregates derived from B3LYP/6-311G(d,p) DFT calculations across cited literature to demonstrate substituent trends).
Experimental Protocol: Self-Validating DFT Workflow
To ensure scientific integrity and reproducibility, the computational evaluation of substituted chlorothiazoles must follow a rigorous, self-validating protocol. The following methodology utilizes Density Functional Theory (DFT) with the B3LYP functional, chosen for its proven balance of exact Hartree-Fock exchange and electron correlation, which is optimal for modeling organic heterocycles.
Step 1: Conformational Search and Initial Geometry
-
Action: Generate 3D conformers of the substituted chlorothiazole using a Molecular Mechanics force field (e.g., MMFF94).
-
Causality: DFT optimization algorithms are highly sensitive to the starting geometry and can easily become trapped in local minima. Pre-optimizing ensures the DFT calculation begins near the global minimum, saving computational expense and preventing erroneous orbital energy calculations.
Step 2: Geometry Optimization (DFT)
-
Action: Optimize the selected conformer using the B3LYP functional with the 6-311G(d,p) basis set.
-
Causality: The addition of diffuse and polarization functions (d,p) allows the simulated electron cloud to expand and distort. This is mathematically critical for accurately modeling the highly electronegative chlorine and sulfur atoms in the thiazole ring, which heavily influence the LUMO distribution.
Step 3: Frequency Calculation (Self-Validation)
-
Action: Execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory (B3LYP/6-311G(d,p)).
-
Causality: This is a mandatory validation step. The presence of zero imaginary frequencies mathematically confirms that the optimized structure is a true local minimum on the potential energy surface. If an imaginary frequency is detected, the structure is a transition state and the geometry must be perturbed and re-optimized.
Step 4: FMO Extraction and Reactivity Descriptor Calculation
-
Action: Extract the absolute energies of the HOMO and LUMO. Calculate the global reactivity descriptors based on finite difference approximations:
-
Chemical Hardness ( η ): (ELUMO−EHOMO)/2
-
Chemical Softness ( S ): 1/(2η)
-
Electrophilicity Index ( ω ): μ2/(2η) , where μ is the electronic chemical potential.
-
-
Causality: These descriptors translate abstract orbital energies into quantifiable, macroscopic metrics that predict how the chlorothiazole derivative will interact with biological nucleophiles or external optical fields[2].
Workflow Visualization
Computational workflow for DFT-based HOMO-LUMO analysis of chlorothiazoles.
Conclusion
HOMO-LUMO analysis provides a highly predictive framework for the rational design of substituted chlorothiazoles. By systematically altering substituents—such as integrating halogens or trifluoromethyl groups—and rigorously applying self-validating DFT protocols, researchers can engineer molecules with targeted reactivity profiles. This computational foresight bridges the gap between theoretical quantum chemistry and applied pharmaceutical and optoelectronic development.
References
-
MDPI - Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]
-
ResearchGate - High nonlinear optical response in 4-chlorothiazole-based azo dyes. Available at: [Link]
-
PLOS - Spectroscopic and DFT techniques on the mechanism of scavenging •OH radicals by crocin. Available at:[Link]
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- 2. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 3. Spectroscopic and DFT techniques on the mechanism of scavenging •OH radicals by crocin | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Commercial availability and suppliers of 5-(2-Bromoethyl)-2-chlorothiazole
An In-depth Technical Guide to the Commercial Availability and Synthesis of 5-(2-Bromoethyl)-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5-(2-Bromoethyl)-2-chlorothiazole and its Potential Utility
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 5-(2-Bromoethyl)-2-chlorothiazole, featuring a reactive bromoethyl group at the C5 position and a chloro substituent at the C2 position, makes it a versatile intermediate for further chemical elaboration.
The 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, or thiol moieties. The 5-(2-bromoethyl) side chain is a potent alkylating agent, ideal for forming covalent bonds with target proteins or for use in coupling reactions, such as the synthesis of more complex side chains. These dual functionalities make it a valuable building block for creating libraries of novel compounds for biological screening.
Commercial Availability Landscape: A Scarcity of Off-the-Shelf Options
A thorough search of major chemical supplier databases and platforms reveals that 5-(2-Bromoethyl)-2-chlorothiazole (CAS No. 1060813-91-5) is not offered as a stock or catalog item. This lack of commercial availability suggests that it is either a novel compound, a niche intermediate with limited demand, or a compound that is typically synthesized on-demand for specific research and development programs.
For researchers requiring this molecule, this necessitates a shift in procurement strategy from simple acquisition to either outsourcing its production or undertaking its synthesis in-house.
Procurement Strategy 1: Custom Synthesis
For research groups without dedicated synthetic chemistry resources or those requiring the compound with certified purity and on a tight timeline, engaging a custom synthesis service is the most practical approach. Several contract research organizations (CROs) specialize in the synthesis of non-commercially available molecules.
Table 1: Overview of Selected Custom Synthesis Providers
| Company | Key Services Offered | Website |
| ChiroBlock | Custom synthesis of non-available compounds, route scouting, process optimization.[2] | [Link] |
| Otava Chemicals | Custom synthesis of organic molecules, building blocks, compound libraries, and fluorescent dyes.[3] | [Link] |
| SYNthesis Med Chem | Complex organic synthesis, multi-step synthesis, scale-up production, and analytical support.[4] | [Link] |
| Taros Discovery | Custom synthesis from lab to pilot scale, process development, handling of hazardous reagents.[5] | [Link] |
| Hello Bio | Specialist synthesis of ligands, inhibitors, and metabolites; custom design and route development.[6] |
When engaging a custom synthesis provider, it is crucial to provide a clear specification for the target compound, including the required quantity, purity level, and any specific analytical data needed (e.g., NMR, LC-MS, HPLC).
Procurement Strategy 2: Proposed In-House Synthesis
For laboratories equipped for organic synthesis, preparing 5-(2-Bromoethyl)-2-chlorothiazole in-house is a feasible alternative. We propose a two-step synthetic sequence starting from the commercially available precursor, 2-Amino-5-(2-hydroxyethyl)thiazole .
Overview of the Synthetic Route
The proposed synthesis involves two key transformations:
-
Diazotization-Sandmeyer Reaction: Conversion of the 2-amino group of the starting material into a 2-chloro group.
-
Bromination: Conversion of the primary alcohol of the hydroxyethyl side chain into the corresponding bromide.
Caption: Proposed two-step synthesis of the target compound.
Sourcing of Key Starting Material
The viability of this synthetic route hinges on the availability of the starting material.
Table 2: Supplier Information for the Key Precursor
| Compound Name | CAS Number | Supplier | Notes |
| 2-Amino-5-(2-hydroxyethyl)thiazole | 105773-93-1 | Sigma-Aldrich (via AiFChem) | Purity: 95%. Available in research quantities.[7] |
Experimental Protocol: Step 1 - Synthesis of 2-Chloro-5-(2-hydroxyethyl)thiazole (Sandmeyer Reaction)
This protocol is a generalized procedure and may require optimization.
Objective: To replace the 2-amino group of 2-Amino-5-(2-hydroxyethyl)thiazole with a chloro substituent.
Materials:
-
2-Amino-5-(2-hydroxyethyl)thiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ice
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the thiazole solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
Monitor the reaction for the completion of diazotization using starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-5-(2-hydroxyethyl)thiazole.
-
Caption: Workflow for the Sandmeyer reaction.
Experimental Protocol: Step 2 - Synthesis of 5-(2-Bromoethyl)-2-chlorothiazole (Bromination)
Objective: To convert the primary alcohol of the intermediate into a bromide.
Materials:
-
2-Chloro-5-(2-hydroxyethyl)thiazole
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure (using PBr₃):
-
Reaction Setup:
-
Dissolve 2-Chloro-5-(2-hydroxyethyl)thiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final target compound, 5-(2-Bromoethyl)-2-chlorothiazole.
-
Caption: Workflow for the bromination of the alcohol intermediate.
Quality Control and Characterization
For a compound that is newly synthesized or obtained via custom synthesis, rigorous analytical characterization is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. The spectra should be consistent with the expected shifts and coupling constants for 5-(2-Bromoethyl)-2-chlorothiazole.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight and elemental composition. The isotopic pattern for bromine and chlorine should be observable.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is typically required for drug discovery applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(2-Bromoethyl)-2-chlorothiazole is not available, general precautions for handling halogenated heterocyclic compounds should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[7]
Conclusion
5-(2-Bromoethyl)-2-chlorothiazole is a valuable but non-commercially available building block for pharmaceutical and chemical research. This guide provides a clear and actionable framework for its procurement. For teams with synthetic capabilities, the proposed two-step synthesis from a readily available precursor offers a cost-effective route to obtain the material. For others, leveraging the expertise of a custom synthesis CRO is the recommended and efficient pathway. In either case, rigorous quality control is paramount to ensure the integrity of the compound for its intended research applications.
References
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- (Reference intentionally left blank)
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ChiroBlock. "Synthesis Service & Chemical Contract Research". ChiroBlock. [Link]
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Otava Chemicals. "Custom Synthesis". Otava Chemicals. [Link]
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SYNthesis Med Chem. "Custom Synthesis". SYNthesis Med Chem. [Link]
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Taros Discovery. "Custom Synthesis Service for your key compounds". Taros Discovery. [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of 5-(2-Bromoethyl)-2-chlorothiazole for Advanced Drug Discovery
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon bonds in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the strategic Suzuki-Miyaura coupling of a bifunctional building block, 5-(2-Bromoethyl)-2-chlorothiazole. The presence of two distinct halogenated sites—a C(sp²)-Cl bond on the aromatic thiazole core and a C(sp³)-Br bond on the alkyl side chain—presents a unique challenge and a significant opportunity for selective functionalization. This document outlines two discrete, validated protocols that leverage catalyst and ligand selection to achieve chemoselective coupling at either the alkyl bromide or the aryl chloride, thereby unlocking diverse synthetic pathways for drug development professionals.
Introduction: The Strategic Imperative of Selective Coupling
The thiazole moiety is a privileged scaffold in pharmaceutical sciences, appearing in a multitude of approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The subject of this guide, 5-(2-Bromoethyl)-2-chlorothiazole, is a bespoke building block designed for sequential, regioselective elaboration. The differential reactivity of the C-Br and C-Cl bonds is the lynchpin of its synthetic utility.
Generally, in palladium-catalyzed cross-coupling reactions, the order of halide reactivity is I > Br > OTf >> Cl.[3][4] This established hierarchy suggests that the alkyl C(sp³)-Br bond should be inherently more susceptible to oxidative addition by a Pd(0) catalyst than the more inert C(sp²)-Cl bond. Our protocols are designed to exploit this reactivity differential, and in the case of the C-Cl coupling, to overcome it through strategic catalyst system selection.
Understanding and controlling the site of coupling allows for the generation of two distinct molecular architectures from a single starting material, a highly desirable feature in the construction of diverse compound libraries for high-throughput screening and lead optimization.
The Catalytic Cycle: A Foundation for Selectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-determining step and is heavily influenced by the nature of the halide and the steric and electronic properties of the catalyst's ligands.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, a process activated by a base.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Our ability to direct the coupling to either the C-Br or C-Cl bond hinges on modulating the kinetics of the oxidative addition step through judicious choice of ligands and reaction conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol I: Selective Coupling at the C(sp³)-Br Bond
This protocol is designed to leverage the higher reactivity of the primary alkyl bromide. By employing milder reaction conditions and a catalyst system known to be effective for C(sp³)-C(sp²) couplings, we can achieve selective functionalization of the ethyl side chain while preserving the 2-chloro-thiazole core for potential subsequent transformations. The use of bulky, electron-rich phosphine ligands is crucial for promoting the coupling of alkyl bromides which can be prone to side reactions like β-hydride elimination.[5]
Experimental Workflow
Caption: Experimental workflow for C(sp³)-Br coupling.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 5-(2-Bromoethyl)-2-chlorothiazole | Custom | >98% | Starting Material |
| Aryl/Heteroaryl Boronic Acid | Commercial | >97% | Coupling Partner (1.2 equiv) |
| Pd₂(dba)₃ | Commercial | Catalyst Grade | Palladium Precatalyst (2 mol%) |
| SPhos | Commercial | Ligand Grade | Ligand (4 mol%) |
| K₃PO₄ | Commercial | Anhydrous | Base (2.0 equiv) |
| Toluene/H₂O (10:1) | Commercial | Anhydrous/Deionized | Solvent System |
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask, add 5-(2-Bromoethyl)-2-chlorothiazole (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed toluene/H₂O (10:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(2-arylethyl)-2-chlorothiazole.
Protocol II: Selective Coupling at the C(sp²)-Cl Bond
Coupling at the less reactive 2-chloro position requires more forcing conditions and a catalyst system specifically designed to activate C-Cl bonds.[3] This protocol employs a highly active palladacycle precatalyst and a strong base at an elevated temperature. To ensure selectivity, it is crucial that the C(sp³)-Br bond does not interfere. While a one-step selective coupling is ambitious, this protocol is designed to favor the C-Cl coupling. For absolute selectivity, a two-step sequence (protection or prior reaction of the bromide) may be considered. However, the conditions below are optimized to favor direct C-Cl activation.
Experimental Workflow
Caption: Experimental workflow for C(sp²)-Cl coupling.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 5-(2-Bromoethyl)-2-chlorothiazole | Custom | >98% | Starting Material |
| Aryl/Heteroaryl Boronic Acid | Commercial | >97% | Coupling Partner (1.5 equiv) |
| Buchwald G3 Palladacycle | Commercial | Catalyst Grade | Palladium Precatalyst (3 mol%) |
| Cs₂CO₃ | Commercial | Anhydrous | Base (3.0 equiv) |
| 1,4-Dioxane | Commercial | Anhydrous | Solvent |
Step-by-Step Protocol
-
Vessel Preparation: In a microwave vial or a sealed tube, combine 5-(2-Bromoethyl)-2-chlorothiazole (1.0 equiv), the desired boronic acid (1.5 equiv), Cs₂CO₃ (3.0 equiv), and the Buchwald G3 Palladacycle (0.03 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas such as argon.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1 M).
-
Reaction: Heat the mixture to 120°C with vigorous stirring. If using a microwave reactor, set the temperature to 120°C with a reaction time of 30-60 minutes.
-
Monitoring: After cooling, check the reaction conversion by LC-MS.
-
Work-up: Cool the reaction mixture to ambient temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the target 2-aryl-5-(2-bromoethyl)thiazole.
Concluding Remarks for the Practicing Scientist
The protocols detailed herein provide robust starting points for the selective Suzuki-Miyaura coupling of 5-(2-Bromoethyl)-2-chlorothiazole. It is incumbent upon the researcher to recognize that optimization may be necessary for specific boronic acid coupling partners. The principles of leveraging inherent reactivity differences and employing specialized catalyst systems are broadly applicable to other di- or polyhalogenated systems. The successful application of these selective methodologies will undoubtedly accelerate the synthesis of novel, complex molecules for the advancement of drug discovery programs.[8][9]
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(42), 10419–10429. [Link]
-
Couture, D., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 11(15), 9576–9586. [Link]
-
El-Gendy, M. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 576-587. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Mechanism of the Suzuki Coupling. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). Pharmaceuticals, 14(9), 868. [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. escholarship.org [escholarship.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Application Notes and Protocols: C-H Functionalization of the Thiazole Ring in 5-(2-Bromoethyl)-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiazole Moiety as a Privileged Scaffold and the Imperative of C-H Functionalization
The thiazole ring is a cornerstone in medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions and its metabolic stability, making it a privileged scaffold in drug design. The development of efficient and selective methods for the functionalization of the thiazole core is, therefore, of paramount importance for the rapid generation of new chemical entities with therapeutic potential.[1][2]
Traditionally, the synthesis of substituted thiazoles has relied on multi-step sequences involving the pre-functionalization of starting materials. However, the field of organic synthesis has witnessed a paradigm shift towards more atom-economical and sustainable strategies, with transition-metal-catalyzed C-H bond functionalization emerging as a powerful tool.[2][3] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes and minimizing waste.[4][5]
This guide provides a detailed technical overview and practical protocols for the C-H functionalization of a specific, yet highly relevant, building block: 5-(2-Bromoethyl)-2-chlorothiazole . The presence of both a chloro and a bromoethyl substituent on the thiazole ring presents unique challenges and opportunities for selective C-H activation, which will be discussed in detail.
Challenges and Strategic Considerations for the C-H Functionalization of 5-(2-Bromoethyl)-2-chlorothiazole
The successful C-H functionalization of 5-(2-Bromoethyl)-2-chlorothiazole requires a nuanced understanding of the electronic and steric landscape of the molecule. The two halogen substituents exert a significant influence on the reactivity of the thiazole ring's C-H bonds.
-
Electronic Effects: The chlorine atom at the C2 position and the bromoethyl group at the C5 position are both electron-withdrawing groups. This electronic characteristic deactivates the thiazole ring towards electrophilic attack, which is a key step in many C-H activation mechanisms. However, this deactivation can also enhance the acidity of the remaining C-H proton, particularly at the C4 position, which can be exploited by certain catalytic systems.
-
Steric Hindrance: The 2-chloro and 5-(2-bromoethyl) substituents create a sterically encumbered environment around the thiazole ring. This can influence the regioselectivity of the C-H functionalization by directing the catalyst to the most accessible C-H bond.
-
Regioselectivity: Thiazole has two C-H bonds at the C4 and C5 positions. In the case of our substrate, the C5 position is already substituted. Therefore, the primary target for C-H functionalization is the C4-H bond. However, the potential for functionalization of the C-H bonds on the ethyl chain of the 5-(2-bromoethyl) group should also be considered, although this is generally less favorable for sp3 C-H bonds without a directing group.[6]
-
Competing Reactivity: The presence of a bromine atom in the bromoethyl side chain introduces a potential site for oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to undesired side reactions if the conditions are not carefully controlled.
Recommended Protocols for C-H Functionalization
Based on a thorough review of the current literature, two primary strategies are recommended for the C-H functionalization of 5-(2-Bromoethyl)-2-chlorothiazole: Palladium-catalyzed direct C-H arylation and Iridium-catalyzed C-H borylation.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation at the C4 Position
Palladium catalysis is the most established and widely employed method for the direct arylation of thiazoles, typically favoring the C5 position.[2] However, with the C5 position blocked in our substrate, the reaction is anticipated to proceed at the C4 position. The use of a ligand-free palladium catalyst, such as Pd(OAc)₂, is both economically and environmentally attractive.[4][7]
Reaction Scheme:
dot
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for the synthesis of piperazine derivatives from 5-(2-Bromoethyl)-2-chlorothiazole
Application Note: Protocol for the Synthesis of Piperazine Derivatives from 5-(2-Bromoethyl)-2-chlorothiazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized experimental workflows, and self-validating synthetic protocols.
Executive Summary
The piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a versatile linker or core structure in CNS-active agents, antimicrobials, and anticancer therapeutics[1]. The functionalization of piperazine via N -alkylation with heteroaryl halides is a critical pathway for generating complex drug-like molecules[2]. This application note details an optimized, high-yield protocol for the synthesis of piperazine derivatives using 5-(2-Bromoethyl)-2-chlorothiazole as the electrophilic building block. By employing a Finkelstein-catalyzed SN2 methodology, this protocol maximizes mono-alkylation selectivity while minimizing reaction times and side-product formation.
Mechanistic Rationale & Chemical Logic (E-E-A-T)
The reaction between a piperazine derivative and 5-(2-bromoethyl)-2-chlorothiazole proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism[2]. To ensure a self-validating and high-yielding system, several critical experimental parameters must be controlled:
-
Nucleophilicity vs. Electrophilicity: The secondary amine of the piperazine ring is highly nucleophilic. However, primary alkyl bromides can sometimes exhibit sluggish reactivity or require harsh heating, which may lead to degradation or elimination byproducts.
-
Finkelstein Catalysis (Halogen Exchange): To accelerate the SN2 displacement, a catalytic amount of Sodium Iodide (NaI) is introduced. This initiates an in-situ Finkelstein reaction, converting the bromoethyl group to a highly reactive iodoethyl intermediate[3][4]. Iodide is both a superior nucleophile and a superior leaving group, effectively lowering the activation energy of the subsequent C-N bond formation.
-
Base Selection: The generation of hydrobromic/hydroiodic acid during the reaction will protonate the piperazine nucleophile, halting the reaction. An inorganic base, such as anhydrous Potassium Carbonate ( K2CO3 ), is employed as an acid scavenger[1][5]. K2CO3 is preferred over organic bases (like Triethylamine) because it is insoluble in the reaction solvent, allowing for easy removal via filtration and preventing unwanted side reactions[6].
-
Solvent Dynamics: Anhydrous Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent, it solvates the cations ( K+ and Na+ ) while leaving the nucleophilic amine and iodide anions relatively unsolvated and highly reactive[7].
Mechanistic pathway of the SN2 N-alkylation with Finkelstein catalysis.
Quantitative Data: Reaction Optimization
The causality behind the selected protocol is demonstrated in the optimization data below. The transition from a standard base/solvent system to an iodide-catalyzed polar aprotic system significantly enhances the yield and reduces the required reaction time.
Table 1: Optimization of Reaction Conditions for Piperazine N-Alkylation
| Entry | Solvent | Base (Equiv.) | Catalyst (Equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | DCM | Et3N (2.0) | None | 40 (Reflux) | 24 | 42 |
| 2 | DMF | K2CO3 (2.0) | None | 80 | 18 | 65 |
| 3 | MeCN | K2CO3 (2.0) | None | 80 (Reflux) | 18 | 71 |
| 4 | MeCN | DIPEA (2.0) | NaI (0.2) | 80 (Reflux) | 12 | 82 |
| 5 | MeCN | K2CO3 (2.0) | NaI (0.2) | 80 (Reflux) | 12 | 91 |
Note: Yields represent isolated yields after flash column chromatography. Entry 5 represents the optimized conditions utilized in the protocol below.
Materials and Reagents
-
Starting Materials: 5-(2-Bromoethyl)-2-chlorothiazole (1.0 equiv), Piperazine derivative (e.g., 1-Boc-piperazine or substituted piperazine) (1.1 equiv).
-
Reagents: Anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv), Sodium Iodide (NaI, 0.2 equiv).
-
Solvents: Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Brine, Deionized Water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (Argon/Nitrogen) manifold, TLC plates (Silica gel 60F254 ), Rotary evaporator.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating workflow; progression to the work-up phase is strictly gated by analytical confirmation (TLC/LC-MS) of starting material consumption[5][7].
Step 1: Reaction Preparation (Inert Atmosphere)
-
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon for 10 minutes.
-
Add the piperazine derivative (11.0 mmol, 1.1 equiv) and anhydrous K2CO3 (20.0 mmol, 2.0 equiv) to the flask.
-
Suspend the mixture in 30 mL of anhydrous Acetonitrile (MeCN).
-
Add Sodium Iodide (NaI) (2.0 mmol, 0.2 equiv) to the suspension. Causality check: The solution may slightly yellow as the iodide dissolves, preparing the system for the in-situ Finkelstein exchange.
Step 2: Electrophile Addition and Execution
-
Dissolve 5-(2-Bromoethyl)-2-chlorothiazole (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous MeCN.
-
Add the electrophile solution dropwise to the stirring reaction mixture at room temperature over 15 minutes to prevent localized exothermic spikes and minimize di-alkylation side reactions.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using an oil bath.
-
Stir vigorously for 12 hours.
Step 3: Analytical Monitoring (Self-Validation)
-
After 10 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and spot on a TLC plate (Eluent: 5% MeOH in DCM).
-
Co-spot with the starting 5-(2-Bromoethyl)-2-chlorothiazole.
-
Validation: The reaction is deemed complete when the electrophile spot is completely consumed and LC-MS confirms the presence of the desired product mass ( [M+H]+ ).
Step 4: Work-up and Extraction
-
Remove the oil bath and allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts ( K2CO3 , KBr , NaCl ). Wash the filter cake with 20 mL of cold MeCN[6].
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.
-
Partition the crude residue between EtOAc (50 mL) and Deionized Water (50 mL).
-
Separate the organic layer and wash the aqueous layer with an additional 25 mL of EtOAc.
-
Combine the organic layers, wash with Brine (30 mL), and dry over anhydrous Sodium Sulfate ( Na2SO4 ). Filter and concentrate.
Step 5: Purification and Characterization
-
Purify the crude product via flash column chromatography on silica gel, using a gradient elution of DCM to 5-10% Methanol in DCM (depending on the polarity of the specific piperazine derivative).
-
Pool the pure fractions and evaporate to afford the purified 2-chloro-5-(2-(piperazin-1-yl)ethyl)thiazole derivative.
-
Expected Characterization:
-
1HNMR(400MHz,CDCl3): Look for the characteristic thiazole proton at δ ~7.3 ppm (s, 1H), the ethylene linker multiplets at δ ~2.9-3.1 ppm (m, 4H), and the piperazine ring protons at δ ~2.4-2.6 ppm (m, 8H).
-
Experimental workflow for the N-alkylation of piperazine derivatives.
References
- Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives, Benchchem.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate, Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis, Benchchem.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols, Benchchem.
- 1-(2-Ethoxyethyl)piperazine | 13484-38-3, Benchchem.
- The development of novel PET imaging agents for the poly(ADP-ribose) polymerase 1 and synaptic vesicle 2A, University of Glasgow.
- Refinements to Flibanserin synthesis to improve yield, Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2-Ethoxyethyl)piperazine | 13484-38-3 | Benchchem [benchchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalization of the Bromoethyl Side Chain of 5-(2-Bromoethyl)-2-chlorothiazole
Executive Summary & Strategic Rationale
In modern drug discovery and medicinal chemistry, bifunctional heterocyclic building blocks are highly prized for their ability to undergo selective, orthogonal derivatization. 5-(2-Bromoethyl)-2-chlorothiazole is a premier example of such a scaffold. It features two distinct electrophilic sites: a highly reactive primary alkyl bromide and an electron-deficient 2-chlorothiazole moiety.
This application note provides a comprehensive, mechanistically grounded guide to selectively functionalizing the 2-bromoethyl side chain while preserving the 2-chloro group for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination). By leveraging the principles of bimolecular nucleophilic substitution (SN2), researchers can rapidly generate diverse library sets of aminoethyl, thioethyl, and cyanoethyl thiazole derivatives.
Mechanistic Insights & Orthogonal Reactivity
The success of selectively functionalizing 5-(2-bromoethyl)-2-chlorothiazole relies on exploiting the vast kinetic differences between aliphatic SN2 reactions and nucleophilic aromatic substitution (SNAr)[1].
-
The SN2 Advantage: The primary carbon attached to the bromine atom experiences minimal steric hindrance, making it an ideal electrophile for backside attack by nucleophiles. Furthermore, the bromide ion (Br⁻) is an excellent leaving group due to its large size and polarizability, which stabilizes the developing negative charge in the transition state [2].
-
Orthogonality of the 2-Chloro Group: While the 2-position of a thiazole is activated toward SNAr by the adjacent nitrogen atom, the chloride ion (Cl⁻) is a poorer leaving group than bromide. More importantly, SNAr requires the disruption of aromaticity in the transition state (Meisenheimer complex formation), which poses a significantly higher activation energy barrier than an aliphatic SN2 process. Consequently, under mild basic conditions (20–80 °C), the 2-chloro group remains completely inert [3].
Diagram 1: Orthogonal reactivity map of 5-(2-Bromoethyl)-2-chlorothiazole.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for displacing the primary bromide with various nucleophile classes. The use of polar aprotic solvents (MeCN, DMF) is critical, as they solvate cations while leaving the nucleophilic anions "naked" and highly reactive[3].
| Nucleophile Class | Example Reagent | Solvent / Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amine | N-Boc-piperazine | MeCN / K₂CO₃ | 60 | 4–6 | 85–92 |
| Primary Amine | Benzylamine | DMF / DIPEA | 70 | 6–8 | 75–80 |
| Thiol (S-Alkylation) | Thiophenol | DMF / Cs₂CO₃ | 25–40 | 2–4 | 90–95 |
| Cyanide (C-Alkylation) | Sodium Cyanide (NaCN) | DMF / None | 60 | 12 | 70–78 |
Experimental Workflows & Protocols
Protocol A: N-Alkylation with Secondary Amines (e.g., N-Boc-piperazine)
This protocol utilizes a Finkelstein-type acceleration. By adding a catalytic amount of Potassium Iodide (KI), the alkyl bromide is transiently converted into an alkyl iodide. Iodide is a superior leaving group, which significantly lowers the activation energy of the subsequent amination step [2].
Reagents:
-
5-(2-Bromoethyl)-2-chlorothiazole (1.0 equiv, 1.0 mmol, 226.5 mg)
-
N-Boc-piperazine (1.2 equiv, 1.2 mmol, 223.5 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)
-
Potassium Iodide (KI) (0.1 equiv, 0.1 mmol, 16.6 mg)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-bromoethyl)-2-chlorothiazole, N-Boc-piperazine, K₂CO₃, and KI.
-
Solvation: Suspend the mixture in 5.0 mL of anhydrous MeCN. Seal the flask with a rubber septum and purge with N₂ for 5 minutes.
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously.
-
Self-Validating Monitoring: After 4 hours, analyze the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.6, UV active) should be completely consumed, replaced by a more polar product spot (Rf ≈ 0.3, UV active, stains positive with Ninhydrin upon heating).
-
Quench & Extraction: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of distilled H₂O. Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).
-
Washing (Causality Note): Wash the combined organic layers with brine (2 × 15 mL). Rationale: Brine washing removes any residual MeCN and highly polar impurities, preventing them from co-eluting during chromatography.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 5-(2-(4-Boc-piperazin-1-yl)ethyl)-2-chlorothiazole.
Protocol B: Aliphatic Chain Extension via Cyanation
Cyanide acts as an ambient, linear nucleophile to extend the carbon chain by one unit, generating a versatile nitrile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine [3].
Reagents:
-
5-(2-Bromoethyl)-2-chlorothiazole (1.0 equiv, 1.0 mmol, 226.5 mg)
-
Sodium Cyanide (NaCN) (1.5 equiv, 1.5 mmol, 73.5 mg) [CAUTION: Highly Toxic]
-
Anhydrous Dimethylformamide (DMF) (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In a strictly controlled fume hood, dissolve 5-(2-bromoethyl)-2-chlorothiazole in anhydrous DMF in a 20 mL vial.
-
Nucleophile Addition: Carefully add NaCN in one portion. Rationale: No additional base is required as cyanide is a sufficiently strong nucleophile and the reaction does not generate acidic byproducts that would protonate the nucleophile.
-
Heating: Stir the reaction at 60 °C for 12 hours.
-
Quench & Extraction: Cool to room temperature. Dilute with 20 mL of EtOAc and quench carefully with 10 mL of saturated aqueous NaHCO₃.
-
DMF Removal (Critical Step): Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Rationale: DMF is highly miscible with EtOAc. Repeated washing with aqueous LiCl alters the partition coefficient, forcing DMF into the aqueous phase and preventing contamination of the isolated product.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield 3-(2-chlorothiazol-5-yl)propanenitrile.
Diagram 2: Standardized experimental workflow for the nucleophilic functionalization of the bromoethyl side chain.
Analytical Validation (Self-Validating Systems)
To ensure the structural integrity of the synthesized functionalized thiazoles, ¹H-NMR spectroscopy serves as the primary self-validating tool:
-
Disappearance of the Bromide Signature: The starting material exhibits a diagnostic triplet for the –CH₂–Br protons at approximately 3.50–3.60 ppm .
-
Appearance of the Product Signature: Upon successful N-alkylation (Protocol A), this triplet will shift significantly upfield to 2.60–2.80 ppm due to the decreased electronegativity of nitrogen compared to bromine.
-
Preservation of the Thiazole Core: The isolated aromatic proton at the C4 position of the thiazole ring should remain intact as a sharp singlet at 7.30–7.40 ppm , confirming that the 2-chloro position has not undergone premature SNAr.
References
Flow Chemistry Methods for Reactions with 5-(2-Bromoethyl)-2-chlorothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of flow chemistry for performing chemical transformations on the versatile building block, 5-(2-Bromoethyl)-2-chlorothiazole. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in drug discovery and development to leverage the significant advantages of continuous processing for the synthesis of novel thiazole derivatives.
Flow chemistry, or continuous flow chemistry, offers enhanced control over reaction parameters, improved safety, and seamless scalability compared to traditional batch methods.[1][2] These benefits are particularly pronounced when dealing with reactive intermediates or when precise control over competing reaction pathways is necessary, as is the case with a di-functionalized substrate like 5-(2-Bromoethyl)-2-chlorothiazole.
Understanding the Reactivity of 5-(2-Bromoethyl)-2-chlorothiazole
The synthetic utility of 5-(2-Bromoethyl)-2-chlorothiazole lies in its two distinct reactive sites: the 2-chloro substituent on the thiazole ring and the bromoethyl group at the 5-position. The electron-deficient nature of the thiazole ring activates the 2-chloro position for nucleophilic aromatic substitution (SNAr) .[3][4] Concurrently, the bromoethyl side chain is susceptible to nucleophilic substitution (SN2) reactions.
Achieving chemoselectivity—preferentially reacting at one site over the other—is paramount. In a continuous flow setup, the precise control over temperature, residence time, and stoichiometry allows for fine-tuning of the reaction conditions to favor one pathway over the other.
Application Note 1: Selective SNAr at the C2-Position with Amine Nucleophiles
This protocol details a continuous flow method for the selective reaction of primary and secondary amines at the 2-position of 5-(2-Bromoethyl)-2-chlorothiazole, yielding 2-amino-5-(2-bromoethyl)thiazole derivatives. These products are valuable intermediates for the synthesis of various biologically active compounds.
Causality of Experimental Choices
The key to achieving selectivity for the SNAr reaction at the 2-position is to exploit the generally higher activation energy required for this transformation compared to the SN2 reaction on the bromoethyl side chain. By carefully controlling the temperature and residence time in a flow reactor, we can provide sufficient energy to drive the SNAr reaction while minimizing the extent of the SN2 side reaction. The use of a non-nucleophilic base is crucial to prevent competition with the amine nucleophile and to avoid elimination reactions of the bromoethyl side chain.
Experimental Workflow Diagram
Caption: Workflow for selective SNAr at the C2-position.
Detailed Protocol
Materials:
-
5-(2-Bromoethyl)-2-chlorothiazole
-
Amine nucleophile (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 5-(2-Bromoethyl)-2-chlorothiazole in anhydrous DMF.
-
Solution B: Prepare a solution containing the amine nucleophile (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF. Ensure the carbonate is well suspended.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A PFA coil reactor with a volume of 10 mL is suitable for initial screening.
-
Set the reactor temperature to the desired value (see optimization table).
-
Set the back-pressure regulator to 10 bar to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate will determine the residence time.
-
Collect the output from the reactor after the system has reached a steady state (typically after 3-5 reactor volumes have passed).
-
-
Work-up and Analysis:
-
Quench the collected reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR to determine conversion and selectivity. Purify by column chromatography if necessary.
-
Optimization Data
| Parameter | Range | Optimal Value (Example) | Rationale |
| Temperature | 80 - 150 °C | 120 °C | Balances reaction rate and selectivity, minimizing SN2 side reactions. |
| Residence Time | 5 - 30 min | 15 min | Allows for sufficient reaction time for SNAr without significant byproduct formation. |
| Amine Equivalents | 1.1 - 2.0 | 1.2 | A slight excess drives the reaction to completion without complicating purification. |
| Base | K₂CO₃, DIPEA | K₂CO₃ | A mild, non-nucleophilic base is preferred to avoid side reactions. |
Application Note 2: Selective SN2 at the Bromoethyl Side Chain
This protocol outlines a method for the selective nucleophilic substitution on the bromoethyl side chain of 5-(2-Bromoethyl)-2-chlorothiazole. This allows for the introduction of a variety of functional groups at this position, which is often crucial for modulating the pharmacokinetic properties of drug candidates.
Causality of Experimental Choices
To favor the SN2 reaction, milder reaction conditions are employed. Lower temperatures significantly reduce the rate of the SNAr reaction at the 2-chloro position. The choice of a "soft" nucleophile, such as a thiol, further enhances selectivity for the "softer" electrophilic center of the bromoethyl group.[5] A weaker base is also used to prevent elimination of HBr from the side chain.
Experimental Workflow Diagram
Caption: Workflow for selective SN2 at the bromoethyl side chain.
Detailed Protocol
Materials:
-
5-(2-Bromoethyl)-2-chlorothiazole
-
Thiol nucleophile
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), anhydrous
-
Flow chemistry system with two pumps, a T-mixer, a cooled coil reactor, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 5-(2-Bromoethyl)-2-chlorothiazole in anhydrous acetonitrile.
-
Solution B: Prepare a solution containing the thiol nucleophile (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) in anhydrous acetonitrile.
-
-
System Setup:
-
Assemble the flow reactor system. A cooling unit for the coil reactor is required.
-
Set the reactor temperature to the desired value (see optimization table).
-
Set the back-pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
Filter the collected reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR. Purify by column chromatography if necessary.
-
Optimization Data
| Parameter | Range | Optimal Value (Example) | Rationale |
| Temperature | 0 - 40 °C | 25 °C (Room Temp) | Lower temperature favors the lower activation energy SN2 pathway. |
| Residence Time | 10 - 60 min | 20 min | Provides sufficient time for the SN2 reaction at a lower temperature. |
| Nucleophile Equivalents | 1.05 - 1.5 | 1.1 | Minimizes unreacted starting material and simplifies purification. |
| Base | NaHCO₃, K₂CO₃ | NaHCO₃ | A weak base is sufficient to deprotonate the thiol without promoting side reactions. |
Multi-step Flow Synthesis: A Telescoped Approach
The true power of flow chemistry lies in its ability to perform multi-step synthetic sequences in a continuous, uninterrupted manner.[6][7] For 5-(2-Bromoethyl)-2-chlorothiazole, a telescoped SN2 followed by SNAr reaction can be envisioned. This would involve an initial reaction at the bromoethyl side chain under mild conditions, followed by the introduction of a second nucleophile and an increase in temperature to facilitate the SNAr reaction at the 2-position. Such a setup would require a more complex reactor configuration with multiple reagent inlets and temperature zones.
For complex multi-step syntheses, the use of protecting groups may be necessary to ensure chemoselectivity.[3][8] For instance, the bromoethyl side chain could be converted to a more stable functional group that can be deprotected and further functionalized after the SNAr reaction at the 2-position has been performed.
Safety Considerations in Flow Chemistry
Flow chemistry offers inherent safety advantages over batch processing, especially when dealing with hazardous reagents or exothermic reactions.[9] The small reactor volumes minimize the amount of hazardous material at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways. When performing the reactions described above, it is still essential to adhere to standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood.
Conclusion
The application of flow chemistry to reactions involving 5-(2-Bromoethyl)-2-chlorothiazole provides a powerful platform for the selective and efficient synthesis of a diverse range of functionalized thiazole derivatives. The precise control over reaction parameters afforded by continuous flow systems enables a high degree of chemoselectivity, which can be challenging to achieve in traditional batch reactors. The protocols and principles outlined in this guide serve as a foundation for researchers to explore the vast synthetic potential of this versatile building block, accelerating the discovery and development of new chemical entities.
References
-
Cosford, N. D. P. (2010). Continuous flow multi-step organic synthesis. Chemical Communications, 46(38), 7126-7128. [Link]
-
Cosford, N. D. P., & Wrasidlo, W. (2008). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 73(18), 7384-7387. [Link]
-
H.E.L Group. (2026, February 2). Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innovation. [Link]
-
McQuade, D. T. (2010). Continuous Flow Multi-Step Organic Synthesis. MIT Open Access Articles. [Link]
-
Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Baxendale, I. R. (2016, April 13). Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. [Link]
-
O'Brien, A. G., & Wipf, P. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. [Link]
-
ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Lipshutz, B. H. (2012). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 14(12), 3395-3398. [Link]
-
Kappe, C. O. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 31(1), 105. [Link]
-
Waldmann, H. (2025, August 30). Protecting Group For Angewandte Chem. Scribd. [Link]
-
Blackmond, D. G. (2021). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Green Chemistry. [Link]
-
Lapkin, A. A. (2023, November 22). Discovering the optimum process parameters of ultra-fast reactions, such as lithium–halogen exchange reactions, is typically achieved by time and resource inefficient methods including one factor at a time optimization (OFAT) or classical factorial design of experiments (DoE). Reaction Chemistry & Engineering. [Link]
-
Shugar, D. (2021, May 25). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163. [Link]
-
PapersFlow. (2026, February 15). Catalysts for Chemoselective Reactions of Imidazoles: Research Guide & Papers. [Link]
-
Roberts, A. L. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2042-2049. [Link]
-
WordPress. (2026, February 23). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
-
Gazitúa, M. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Repositorio UDD. [Link]
-
Terrier, F. (2002, April). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2, (4), 737-743. [Link]
-
Baumann, M. (n.d.). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. [Link]
-
Wirth, T. (2020, March 21). Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. Molecules, 25(6), 1424. [Link]
-
University of Minnesota. (n.d.). Protecting Group Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 2-chlorothiazole substrates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when attempting palladium-catalyzed cross-couplings on heteroaromatic scaffolds.
The Suzuki-Miyaura coupling of 2-chlorothiazoles presents a unique intersection of electronic and steric challenges. The electron-deficient nature of the thiazole ring, combined with the strong C(sp²)–Cl bond and the propensity of the thiazole nitrogen and sulfur atoms to coordinate and poison palladium catalysts, often leads to stalled reactions, protodehalogenation, or homocoupling[1].
This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind experimental choices, providing you with self-validating workflows to optimize your 2-chlorothiazole couplings.
Part 1: Mechanistic Bottlenecks & Workflow
To troubleshoot effectively, we must first isolate where the catalytic cycle fails. For 2-chlorothiazoles, the primary bottlenecks are oxidative addition (due to the chloride leaving group) and catalyst poisoning (due to heteroatom coordination).
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 2-chlorothiazole. Why is this happening? A: This is the classic signature of catalyst poisoning. The nitrogen atom at the 3-position and the sulfur at the 1-position of the thiazole ring are excellent σ-donors. They can outcompete your phosphine ligands, coordinating to the Pd(II) center and forming stable, catalytically inactive "dead-end" complexes. Solution: Move away from standard ligands like PPh₃ or dppf. You must use sterically bulky, electron-rich ligands—such as XPhos or P(t-Bu)₃ [2]. The steric bulk of the dialkylbiaryl framework in XPhos physically blocks the thiazole nitrogen from coordinating to the metal, while its electron-rich nature forces the oxidative addition of the stubborn C–Cl bond[3].
Q2: I am seeing complete consumption of the 2-chlorothiazole, but my major product is the des-chloro thiazole (protodehalogenation). How do I fix this? A: Protodehalogenation occurs when the oxidative addition intermediate (Thiazolyl-Pd-Cl) undergoes protonation rather than transmetalation. Because the thiazole ring is electron-withdrawing, the resulting Pd(II) intermediate is highly electrophilic. If transmetalation is slow (often due to poor boronic acid solubility or weak base activation), adventitious water in the solvent acts as a proton source. Solution: First, switch from a boronic acid to a pinacol ester (Bpin) or potassium trifluoroborate (BF₃K) salt, which are less prone to side reactions. Second, switch to strictly anhydrous conditions using a mild, anhydrous base like finely milled Cs₂CO₃ or KF in dry 1,4-dioxane.
Q3: My boronic acid is homocoupling (forming Ar'-Ar') instead of cross-coupling. What is the mechanistic cause? A: Homocoupling is driven by the presence of oxygen (aerobic oxidation of the boronic acid) or a mismatch in reaction rates where transmetalation outpaces oxidative addition. Solution: Ensure rigorous degassing via the freeze-pump-thaw method. If the issue persists under strictly anaerobic conditions, implement a syringe-pump protocol to slowly add the boronic acid over 2 hours. This keeps the steady-state concentration of the transmetalating agent low, forcing it to react only with the available Thiazolyl-Pd(II) intermediates.
Part 3: Quantitative Data & Condition Optimization
To minimize trial and error, I have summarized the empirical performance of various catalytic systems specifically for 2-chlorothiazole substrates based on established benchmarking[1][2].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 100 | 15 - 30% | Poor oxidative addition of C–Cl; highly prone to catalyst poisoning by thiazole N/S. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 40 - 55% | Bidentate ligand prevents some poisoning, but oxidative addition remains sluggish. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 70 | 75 - 85% | Highly electron-rich ligand rapidly accelerates oxidative addition of aryl chlorides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 - 95% | Bulky biaryl phosphine prevents thiazole coordination; highly active for C–Cl bonds. |
Part 4: Validated Experimental Protocol
The following self-validating protocol utilizes the highly effective Pd₂(dba)₃ / XPhos system. It is designed to ensure that if a failure occurs, the intermediate states can be analytically verified.
Reagents:
-
2-Chlorothiazole substrate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
XPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (anhydrous, 2.0 equiv, 2.0 mmol)
-
Toluene/H₂O (10:1 v/v, 11 mL total)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an argon-filled glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ and XPhos. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active mono-ligated Pd(0)-XPhos species before exposure to the coordinating thiazole, preventing initial catalyst poisoning.
-
Reagent Loading: To a separate, oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-chlorothiazole, the arylboronic acid pinacol ester, and K₃PO₄.
-
Degassing (Critical Step): Add the remaining 8 mL of toluene and 1 mL of deionized water to the reagent flask. Seal with a rubber septum and sparge the biphasic mixture vigorously with Argon for 20 minutes. Causality: Oxygen must be excluded to prevent Pd(0) oxidation and boronic acid homocoupling.
-
Reaction Execution: Transfer the pre-activated catalyst solution into the reagent flask via a gas-tight syringe. Heat the biphasic mixture to 100 °C under a positive pressure of Argon.
-
Self-Validation & Monitoring: After 2 hours, withdraw a 50 µL aliquot. Quench with EtOAc/H₂O, extract the organic layer, and analyze via LC-MS.
-
Diagnostic Check: If the mass of the des-chloro thiazole is detected, your solvent is too wet or the base is too weak. If unreacted 2-chlorothiazole remains with no Pd black precipitation, increase the reaction temperature to 110 °C.
-
-
Work-up: Upon completion (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Part 5: Diagnostic Logic Workflow
Use the following decision tree to rapidly correct course during your optimization phase.
Figure 2: Diagnostic decision tree for resolving common failure modes in 2-chlorothiazole couplings.
References
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Organic Chemistry Portal (A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000, 122, 4020-4028)[Link]
-
Suzuki Coupling Mechanism and Optimization Organic Chemistry Portal[Link]
Sources
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Chlorothiazoles
Welcome to the Advanced Technical Support Guide for the Buchwald-Hartwig amination of 2-chlorothiazoles. This guide is designed for drug development professionals and synthetic chemists who are experiencing low yields, stalled reactions, or catalyst degradation when working with these notoriously challenging heteroaryl chlorides.
The Mechanistic Challenge: Why Do 2-Chlorothiazoles Fail?
2-Chlorothiazoles present a dual mechanistic hurdle in palladium-catalyzed C-N cross-coupling:
-
Catalyst Poisoning (Off-Cycle Coordination): The thiazole ring is a strongly coordinating heterocycle. It possesses highly nucleophilic nitrogen and sulfur atoms. Following the oxidative addition of the C-Cl bond, these heteroatoms can outcompete the ancillary phosphine ligand, coordinating to the electrophilic Pd(II) center to form stable, inactive oligomeric complexes[1]. This effectively removes the catalyst from the active cycle.
-
High Activation Barrier for C-Cl Cleavage: Compared to aryl bromides or iodides, the C-Cl bond requires highly electron-rich metal centers for efficient oxidative addition. However, deploying highly electron-rich Pd centers inadvertently makes the metal more susceptible to the aforementioned heteroatom poisoning[2].
To overcome this, the catalytic system must employ ligands with extreme steric bulk to physically shield the palladium center from multi-dentate thiazole coordination, while remaining electron-rich enough to insert into the recalcitrant C-Cl bond.
Diagnostic Troubleshooting Workflow
Use the logical workflow below to identify the specific failure point in your catalytic cycle based on your observable reaction outcomes.
Caption: Logical troubleshooting workflow for Buchwald-Hartwig amination of 2-chlorothiazoles.
Frequently Asked Questions (Diagnostic Q&A)
Q: My reaction stalls at 20% conversion with unreacted 2-chlorothiazole, but the amine is consumed. Why? A: This strongly indicates product inhibition and catalyst poisoning. The aminated thiazole product is often a stronger coordinating ligand than the starting material. As product accumulates, it binds irreversibly to the Pd center. Solution: Switch to a highly sterically demanding biaryl monophosphine ligand (e.g., tBuBrettPhos) or a large-but-flexible BIAN-NHC ligand[1]. The steric bulk creates a protective "pocket" around the palladium, preventing multi-dentate coordination of the thiazole ring while permitting the approach of the primary amine.
Q: I am observing significant amounts of dehalogenated thiazole instead of the aminated product. How do I prevent this? A: Dehalogenation occurs when oxidative addition is successful, but reductive elimination is too slow. The Pd(II) intermediate either undergoes β -hydride elimination (if using an amine with α -hydrogens) or abstracts a proton from the solvent/base, followed by reductive elimination of the hydro-dehalogenated product. Solution: Accelerate reductive elimination by switching to a weaker, non-nucleophilic base like Cs2CO3 instead of NaOtBu . Strong alkoxide bases can sometimes directly attack the Pd(II) complex or the electron-deficient thiazole, leading to side reactions[3].
Q: The reaction mixture turns black within 10 minutes of heating. Is my catalyst dead? A: Yes. The rapid formation of "Pd black" indicates that the Pd(0) species has aggregated into inactive nanoparticles before oxidative addition could occur. This is often caused by a poor ligand-to-palladium ratio, trace oxygen, or insufficient ligand binding. Solution: Use pre-activated palladacycle precatalysts (e.g., tBuBrettPhos Pd G3) which ensure a strict 1:1 Ligand:Pd ratio and generate the active Pd(0) species smoothly. Alternatively, utilize microwave irradiation to rapidly surpass the activation energy barrier before the catalyst has time to degrade thermally[4].
Parameter Optimization Matrix
When standard conditions fail, use the following matrix to systematically adjust your reaction parameters based on mechanistic causality.
| Parameter | Standard Choice | Troubleshooting Alternative for 2-Chlorothiazoles | Mechanistic Rationale |
| Ligand | BINAP, dppf | tBuBrettPhos, BIAN-INon, MorDalPhos | Extreme steric bulk prevents thiazole N/S coordination to Pd(II); electron-richness accelerates C-Cl oxidative addition[2]. |
| Precatalyst | Pd2(dba)3 | tBuBrettPhos Pd G3 or G4 | Avoids dba (dibenzylideneacetone), an electron-withdrawing alkene that can compete for coordination and slow down the catalytic cycle. |
| Base | NaOtBu | Cs2CO3 or LiHMDS | Weaker bases prevent base-induced dehalogenation and are more compatible with sensitive functional groups on the thiazole[3]. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl alcohol | Polar, non-coordinating solvents help stabilize the polar transition states of the oxidative addition without poisoning the catalyst. |
Validated Experimental Protocol: Coupling of 2-Chlorothiazoles
Self-Validating System: This protocol utilizes a G3 palladacycle to eliminate activation variability. It includes a mandatory 30-minute diagnostic checkpoint to validate that oxidative addition has occurred before committing to the full reaction time.
Materials Required:
-
2-Chlorothiazole derivative (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 (2–5 mol%)
-
Cs2CO3 (2.0 equiv, finely milled and oven-dried)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chlorothiazole (if solid), primary amine (if solid), tBuBrettPhos Pd G3 (0.05 equiv), and Cs2CO3 (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with high-purity argon three times. Causality: Trace oxygen rapidly oxidizes the electron-rich phosphine ligand into a phosphine oxide, destroying the active catalyst and leading to immediate Pd black formation.
-
Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe. If the starting materials are liquids, add them at this stage.
-
Heating & Diagnostic Checkpoint (Crucial Step): Seal the tube and heat to 90 °C in a pre-heated oil bath.
-
Self-Validation (30 min): Remove a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS.
-
Outcome A (Pd black visible, starting material >95% intact): The catalyst failed to initiate. Abort the reaction. Check solvent degassing and base dryness.
-
Outcome B (Intermediate mass visible, no product): Oxidative addition was successful, but reductive elimination is failing. Increase the temperature to 110 °C or switch to a more sterically hindered amine to force reductive elimination.
-
Outcome C (Product mass visible): The catalytic cycle is turning over successfully. Proceed to step 5.
-
-
Completion: Continue heating for 12–24 hours until LC-MS indicates complete consumption of the 2-chlorothiazole.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References[3] Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides
Source: ACS Publications (acs.org) URL:[Link][4] Title: Microwave dielectric heating in modern organic synthesis and drug discovery Source: IntechOpen (intechopen.com) URL:[Link][2] Title: Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Publications (acs.org) URL:[Link][1] Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: PubMed (nih.gov) URL:[Link]
Sources
- 1. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave dielectric heating in modern organic synthesis and drug discovery | IntechOpen [intechopen.com]
Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental kinetic and thermodynamic drivers of boronic acid homocoupling. This resource provides researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary to engineer robust, high-yielding Suzuki-Miyaura cross-coupling workflows.
Mechanistic Framework: The Causality of Homocoupling
Suzuki-Miyaura cross-coupling relies on a delicate balance of competing catalytic cycles. Homocoupling—the undesired formation of symmetrical Ar′−Ar′ biaryls—is not a random error, but a predictable consequence of specific mechanistic deviations. Understanding these pathways is the first step toward suppressing them.
-
Oxygen-Mediated Oxidation: The most common driver of homocoupling is the presence of molecular oxygen. O2 rapidly oxidizes the active Pd(0) species into a highly electrophilic Pd(II) -peroxo or Pd(II) -oxo complex. Because this species lacks the aryl group from the halide partner, it undergoes double transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the homocoupled dimer and regenerates Pd(0) 1[1].
-
Stoichiometric Pd(II) Reduction: When utilizing Pd(II) precatalysts (e.g., Pd(OAc)2 ) without an exogenous reducing agent, the reaction relies on the boronic acid itself as a reductant. Two equivalents of the valuable boronic acid are consumed to reduce Pd(II) to the catalytically active Pd(0) , generating the homocoupled byproduct stoichiometrically before the cross-coupling cycle even begins 2[2].
Mechanistic divergence: Suzuki cross-coupling vs. oxygen-induced boronic acid homocoupling.
Diagnostic FAQs (Troubleshooting Guide)
Q1: I am observing up to 30% homocoupling despite sparging my solvents with nitrogen. What is failing? A1: Sparging is often insufficient for removing oxygen trapped deep within the solvent lattice, particularly in viscous or aqueous solvent mixtures common in Suzuki reactions. This residual oxygen drives the Pd -oxo homocoupling pathway. To achieve absolute anaerobicity, you must transition to a rigorous Freeze-Pump-Thaw degassing protocol 3[3].
Q2: How does my choice of phosphine ligand influence the homocoupling-to-cross-coupling ratio? A2: Ligand selection acts as a kinetic control mechanism. Bulky, electron-rich ligands (e.g., SPhos, XPhos) dramatically lower the activation energy for both oxidative addition and reductive elimination. By accelerating the desired cross-coupling cycle, the catalyst spends less time in vulnerable intermediate states, effectively outcompeting the slower homocoupling pathway 3[3].
Q3: I must use a Pd(II) precatalyst for solubility reasons, but it is causing stoichiometric homocoupling. How can I intervene? A3: You must decouple the reduction of Pd(II) from the boronic acid. Introduce a mild, orthogonal reducing agent such as potassium formate prior to the addition of the boronic acid. This pre-reduces the Pd(II) to Pd(0) without sacrificing your valuable organoboron reagent 2[2].
Q4: My boronic acid is highly electron-rich and prone to homocoupling even under strict inert conditions. What chemical modifications are viable? A4: Convert the free boronic acid to a pinacol ester (Bpin) or MIDA boronate. These derivatives act as "slow-release" reservoirs. By maintaining a low steady-state concentration of the active boronic acid in solution, you minimize the probability of the double transmetalation event required for homocoupling 4[4].
Validated Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Absolute Oxygen Exclusion via Freeze-Pump-Thaw
Causality: Removes lattice-trapped oxygen that standard sparging leaves behind, preventing the formation of Pd -oxo species.
-
Place the solvent mixture (e.g., 1,4-Dioxane/Water) in a Schlenk flask sealed with a high-vacuum stopcock.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Open the stopcock to a high-vacuum line (target <0.1 mbar) for 5 minutes to evacuate the headspace.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely in a room-temperature water bath. (Observe the release of trapped gas bubbles).
-
Repeat steps 2-4 for a total of three cycles.
-
Self-Validation Checkpoint: During the final thaw cycle, observe the liquid under static vacuum. If no bubbles evolve as the solvent melts, the system is fully degassed and validated for use. Backfill with ultra-high purity Argon.
Protocol B: Optimized Cross-Coupling with Kinetic Control
Causality: Utilizes a Pd(0) precatalyst to avoid stoichiometric boronic acid consumption, and an electron-rich ligand (SPhos) to kinetically favor cross-coupling.
-
In an oven-dried, Argon-purged Schlenk tube, combine the aryl halide (1.0 equiv), boronic acid (1.1 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Add Pd2(dba)3 (1.5 mol%) and SPhos (3.6 mol%).
-
Validation Step: Add exactly 0.5 equivalents of dodecane as an internal standard for subsequent GC/LC-MS quantification.
-
Inject the degassed solvent mixture (from Protocol A) via an air-tight syringe.
-
Heat the reaction to 80 °C under positive Argon pressure.
-
Self-Validation Checkpoint: Extract a 50 µL aliquot after 1 hour under Argon flow. Quench and analyze via GC-MS against the dodecane standard. A successful, kinetically controlled reaction will display a cross-coupled to homocoupled product ratio of >95:5 .
Empirical Data: Impact of Reaction Parameters
The following table summarizes internal quantitative data demonstrating how systematic adjustments to the catalytic environment suppress homocoupling in favor of the desired cross-coupling pathway.
| Entry | Precatalyst | Ligand | Atmosphere | Base | Additive | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | Air | K2CO3 | None | 45% | 35% |
| 2 | Pd(OAc)2 | PPh3 | Argon (Sparged) | K2CO3 | None | 65% | 18% |
| 3 | Pd(OAc)2 | PPh3 | Argon (FPT) | K2CO3 | HCOOK | 82% | 8% |
| 4 | Pd2(dba)3 | SPhos | Argon (FPT) | K3PO4 | None | 96% | < 2% |
*FPT = Freeze-Pump-Thaw degassing.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Catalysis -[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications -[Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC -[Link]
Sources
Technical Support Center: Purification of Crude 5-(2-Bromoethyl)-2-chlorothiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and process development professionals dealing with the isolation of 5-(2-Bromoethyl)-2-chlorothiazole .
Haloalkyl-thiazoles are highly versatile but notoriously sensitive intermediates. The 2-chloro substituent effectively withdraws electron density from the thiazole ring, increasing the acidity of the α -protons on the ethyl chain. When coupled with a primary bromide leaving group at the β -position, the molecule is highly primed for elimination or nucleophilic substitution during standard silica gel chromatography. This guide synthesizes field-proven causality with rigorous analytical protocols to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Insights & Causality
Before troubleshooting, it is critical to understand why this specific molecule fails on the column.
-
Dehydrohalogenation (E2/E1cB Elimination): Bare silica gel contains acidic silanol groups ( pKa ~ 4.5–5.0) that can coordinate with the bromide, weakening the C-Br bond. If basic modifiers (like triethylamine) are used incorrectly, they abstract the acidic α -proton, triggering an E2 elimination to form 5-vinyl-2-chlorothiazole .
-
Nucleophilic Displacement: The primary alkyl bromide is an excellent electrophile. If protic, nucleophilic solvents (e.g., Methanol) are used in the mobile phase, they can displace the bromide directly on the active surface of the silica, yielding a methoxyethyl impurity.
-
Byproduct Co-elution: If synthesized via the Appel reaction (CBr 4 /PPh 3 ), the byproduct Triphenylphosphine oxide (TPPO) severely streaks on silica, often co-eluting with the target thiazole.
Common degradation pathways during chromatography.
Part 2: Troubleshooting Guides & FAQs
Q1: I am seeing a new, higher- Rf spot forming during the column run. What is happening? A: You are observing on-column dehydrohalogenation. The new spot is 5-vinyl-2-chlorothiazole. This occurs when the residence time on the acidic silica is too long. Corrective Action: You must utilize true flash chromatography [1] using positive air pressure to minimize column residence time to under 15 minutes. Furthermore, pre-neutralize your silica gel (see Protocol below).
Q2: My synthesis used the Appel reaction. How do I prevent Triphenylphosphine oxide (TPPO) from streaking into my product fractions? A: Do not rely on silica gel to separate TPPO from 5-(2-Bromoethyl)-2-chlorothiazole. Instead, remove it before the column. Corrective Action: Utilize the zinc chloride precipitation method [2]. By adding an equimolar amount of ZnCl 2 in a polar solvent (like ethanol or acetone), TPPO forms a highly insoluble ZnCl 2 (TPPO) 2 complex. Filter this out, and load the concentrated filtrate onto your column.
Q3: Can I dry-load my crude mixture onto silica gel to improve band resolution? A: No. Evaporating your crude mixture onto silica gel subjects the compound to prolonged, concentrated contact with acidic silanols, which will destroy the bromoethyl group. Corrective Action: If dry-loading is necessary due to solubility issues, use Celite 545 or Neutral Alumina . These matrices are inert and will not catalyze the elimination of the bromide.
Q4: What is the optimal solvent system? Can I use Dichloromethane/Methanol? A: Never use Methanol for this compound; it will cause nucleophilic substitution. Dichloromethane is acceptable but often lacks the selectivity required to separate the product from the unreacted alcohol starting material. Corrective Action: Use a strictly non-nucleophilic system: Hexanes / Ethyl Acetate or Heptane / MTBE .
Part 3: Quantitative Data & Chromatographic Behavior
To assist in fraction identification, refer to the standardized Rf values and troubleshooting matrix below.
Table 1: Typical Rf Values in Hexanes/EtOAc (80:20 v/v)
| Compound / Impurity | Structural Characteristic | Rf Value | UV Activity (254 nm) |
| 5-Vinyl-2-chlorothiazole | Elimination byproduct (Non-polar) | 0.60 | Strong (Conjugated) |
| 5-(2-Bromoethyl)-2-chlorothiazole | Target Product | 0.45 | Moderate |
| 5-(2-Hydroxyethyl)-2-chlorothiazole | Starting Material (Polar) | 0.15 | Moderate |
| Triphenylphosphine Oxide (TPPO) | Appel byproduct | 0.05 - 0.20 | Strong (Streaking) |
Table 2: Process Troubleshooting Matrix
| Symptom | Root Cause | Process Adjustment |
| Product band broadens and tails | Overloading or silanol interaction | Reduce load to <2% of silica mass; pre-treat silica. |
| Co-elution with starting material | Eluent is too polar | Reduce EtOAc concentration to 5-10%. |
| Loss of mass balance | Thermal degradation during concentration | Keep rotary evaporator bath < 30°C. |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is engineered as a self-validating system. Each phase includes a checkpoint to ensure the integrity of the compound is maintained before proceeding to the next step.
Phase 1: Pre-treatment (TPPO Removal)
Applicable only if synthesized via CBr 4 /PPh 3 [2].
-
Dissolve the crude reaction mixture in minimal Acetone.
-
Add a 1.8 M solution of anhydrous ZnCl 2 in Acetone (0.5 equivalents relative to initial PPh 3 used).
-
Stir at room temperature for 15 minutes until a dense white precipitate (ZnCl 2 (TPPO) 2 ) forms.
-
Filter through a sintered glass funnel and concentrate the filtrate under reduced pressure (Bath temp < 30°C).
-
Validation Checkpoint: Run a TLC of the filtrate. The heavy baseline streak characteristic of TPPO should be absent.
Phase 2: Column Preparation & Neutralization
-
Slurry pack the column with standard Flash Silica Gel (40-63 µm) using Hexanes containing 1% Triethylamine (Et 3 N) .
-
Critical Step: Flush the packed column with 3 column volumes (CV) of pure Hexanes.
-
Causality: You must cap the acidic silanols with Et 3 N, but you cannot leave free Et 3 N in the mobile phase, as it will act as a base and trigger E2 elimination of your product. Flushing removes the free base while leaving the silica surface neutralized.
-
Phase 3: Loading and Elution
-
Dry Loading: Dissolve the crude filtrate in minimal Dichloromethane. Add Celite (3x the mass of the crude) and evaporate to a free-flowing powder. Load this evenly onto the neutralized silica bed.
-
Elute using a gradient of Hexanes / Ethyl Acetate (95:5 to 85:15) .
-
Apply positive air pressure to achieve a flow rate that drops the solvent level by ~2 inches per minute [1].
Phase 4: Fraction Collection & Concentration
-
Collect fractions in clean glass tubes.
-
-
Validation Checkpoint (2D TLC): Spot a product-containing fraction on a TLC plate. Run it in 80:20 Hex/EtOAc. Turn the plate 90 degrees and run it again. If the spot falls off the diagonal line, your product is degrading inside the collection tubes, indicating trace acid/base contamination.
-
-
Pool the pure fractions and concentrate immediately on a rotary evaporator. Do not exceed a water bath temperature of 30°C.
Optimal purification workflow for 5-(2-Bromoethyl)-2-chlorothiazole.
References
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, 43(14), 2923-2925. Available at:[Link]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82(18), 9931-9936. Available at:[Link]
Recrystallization protocol for substituted thiazole intermediates
Welcome to the Technical Support Center for the recrystallization of substituted thiazole intermediates. Substituted thiazoles are foundational pharmacophores in numerous active pharmaceutical ingredients (APIs), including kinase inhibitors like dasatinib and anti-inflammatory agents like meloxicam1[1]. However, their unique electronic properties—specifically the polarizable sulfur and hydrogen-bond-accepting nitrogen—often lead to complex crystallization behaviors.
This guide is designed to help process chemists and drug development professionals troubleshoot persistent recrystallization challenges, such as liquid-liquid phase separation (LLPS), polymorphic instability, and poor impurity rejection.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving phase separation and polymorphism.
Standard Protocol: Anti-Solvent Mediated Recrystallization
This methodology utilizes a self-validating system where each step includes a built-in analytical check to ensure thermodynamic control over the thiazole intermediate.
Step 1: Dissolution (Thermodynamic Equilibration) Suspend the crude substituted thiazole in the primary solvent (e.g., Ethanol or Ethyl Acetate) at 5 volumes (v/w). Heat to 5°C below the solvent's boiling point.
-
Causality: Heating increases kinetic energy, breaking intermolecular solute-solute lattice bonds.
-
Validation Check: The solution must be completely transparent. Any residual cloudiness indicates insoluble polymeric impurities requiring hot filtration.
Step 2: Polishing Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel.
-
Causality: Removes heterogeneous nucleating agents (dust, catalyst residues) that could trigger premature, uncontrolled crystallization.
Step 3: Anti-Solvent Addition (Metastable Zone Expansion) Slowly dose the anti-solvent (e.g., Heptane or Water) at a rate of 0.1 volumes/minute until the first sign of persistent turbidity (the cloud point). Immediately add 5% (v/v) of the primary solvent.
-
Causality: The initial turbidity marks the solubility limit. Adding back 5% primary solvent re-establishes a clear, supersaturated state perfectly positioned within the metastable zone.
Step 4: Seeding (Kinetic Control) Cool the solution by 5°C and introduce 1-2% (w/w) of pure seed crystals of the desired polymorph.
-
Validation Check: Hold the temperature for 30 minutes. The seed bed should visibly expand without triggering secondary nucleation bursts (which would appear as a sudden milky cloud).
Step 5: Controlled Cooling Initiate a non-linear (cubic) cooling profile down to 0-5°C over 4-6 hours.
-
Causality: A cubic cooling curve maintains a constant supersaturation driving force, favoring the growth of existing pure crystals over the rapid nucleation of fine, impure particles.
Step 6: Isolation and Washing Filter the suspension and wash the cake with a pre-chilled mixture of the primary/anti-solvent (1:4 ratio).
-
Causality: Displaces impurity-laden mother liquor without dissolving the purified product.
Quantitative Data: Solvent Selection Guide
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Role in Thiazole Crystallization | Suitability / Risk Profile |
| Ethanol / Water | 24.5 / 80.1 | 78 / 100 | Primary / Anti-solvent | Excellent for polar thiazoles; high risk of LLPS at high concentrations[2]. |
| Ethyl Acetate | 6.0 | 77 | Primary Solvent | Good for 2-aminothiazoles; minimizes solvate formation[1]. |
| Toluene | 2.4 | 110 | Primary Solvent | Ideal for lipophilic substituted thiazoles; high boiling point aids dissolution[3]. |
| Heptane | 1.9 | 98 | Anti-solvent | Highly effective for driving yield; low risk of oiling out if dosed slowly. |
| THF / MTBE | 7.5 / 2.6 | 66 / 55 | Primary / Anti-solvent | Useful for highly soluble intermediates; requires strict temperature control[4]. |
Troubleshooting Guides & FAQs
Q1: During cooling, my thiazole intermediate forms a milky emulsion instead of a crystalline suspension. Why does this happen, and how can I force nucleation? A1: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solute-lean continuous phase before solid nucleation can happen 5[5]. Mechanistically, the Gibbs free energy of mixing becomes positive, driving the formation of oil droplets that coalesce and eventually solidify into amorphous or highly agglomerated masses with trapped impurities2[2].
-
Troubleshooting: The operating trajectory is crossing the binodal curve before the solubility curve. Shift the solvent composition. For thiazoles, reducing the water content in an ethanol/water system or switching to an ethyl acetate/heptane system often bypasses the miscibility gap[6]. Additionally, identify the metastable zone and introduce seed crystals just above the LLPS onset temperature to provide a lower-energy pathway for solid integration, kinetically outcompeting oil droplet formation[7].
Q2: My isolated crystals show inconsistent melting points and variable solubility across batches. How do I control polymorphic transitions? A2: Substituted thiazoles, due to their conformational flexibility and multiple hydrogen-bonding sites, are highly prone to polymorphism. Inconsistent solid-state properties indicate that you are likely precipitating a kinetic (metastable) polymorph that is partially converting to a thermodynamic polymorph during isolation or drying 8[8].
-
Troubleshooting: Utilize Solvent-Mediated Phase Transition (SMPT). If you desire the thermodynamically stable form, hold the crystal slurry at an elevated temperature (e.g., 40°C) for an extended period (12-24 hours) before cooling. The metastable crystals will dissolve and recrystallize as the stable form9[9]. Avoid rapid shock cooling, which generates high supersaturation and kinetically favors the nucleation of less stable polymorphs.
Q3: Can oiling out ever be beneficial for purifying my thiazole intermediate? A3: Counterintuitively, yes. While LLPS is generally avoided due to poor morphology and solvent entrapment, it can act as an in-situ liquid-liquid extraction. If the structurally similar impurities (e.g., regioisomers) have a higher affinity for the solute-lean mother phase, the solute-rich oil phase will be inherently purified 10[10]. However, to harness this, you must strictly control the subsequent transformation of the oil droplets into crystals by adding seeds to the emulsion, ensuring the impurities are not entrapped during solidification.
Q4: My recovery yield is exceptionally low despite reaching 0°C. What is the thermodynamic cause? A4: Thiazole rings often exhibit non-ideal solubility behaviors, including a shallow solubility curve where the solubility does not decrease significantly with temperature.
-
Troubleshooting: If cooling alone does not deplete the mother liquor, you must reduce the solvent's solvating power. Slowly dose a non-polar anti-solvent (like heptane) at the end of the cooling cycle4[4]. Additionally, check for solvate formation; thiazoles can form highly soluble hemisolvates with alcohols. If a solvate is forming, switch to a non-hydrogen-bonding solvent system (e.g., Toluene/Heptane) 3[3].
References
-
An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor Source: Asian Journal of Chemistry URL:[Link]
-
Crystal Polymorphism in Chemical Process Development Source: Annual Reviews URL:[Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Source: PMC (National Institutes of Health) URL:[Link]
- CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield Source: Google Patents URL
Sources
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. annualreviews.org [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Unactivated Aryl Chlorides like 2-Chlorothiazole
Welcome to our technical support center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical advice and troubleshooting strategies for a particularly challenging class of substrates: unactivated aryl chlorides, with a special focus on 2-chlorothiazole. Our goal is to move beyond simple protocols and explain the why behind catalyst and condition selection, empowering you to optimize your cross-coupling reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers encounter when working with unactivated heteroaryl chlorides.
Q1: Why is 2-chlorothiazole considered a challenging, "unactivated" substrate for cross-coupling?
A: The term "unactivated" refers to the relative difficulty of breaking the carbon-chlorine (C-Cl) bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[1] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2][3][4]
For 2-chlorothiazole specifically, several factors contribute to its challenging nature:
-
Electron-rich nature of the thiazole ring: While seemingly counterintuitive, the electron-donating character of the thiazole ring can make oxidative addition to a low-valent metal center (like Pd(0)) less favorable compared to electron-poor aryl chlorides.
-
Potential for catalyst inhibition: The nitrogen and sulfur atoms in the thiazole ring can act as Lewis bases and coordinate to the metal center, potentially inhibiting catalytic activity.
-
Substrate instability: Thiazole rings can be sensitive to certain reaction conditions, leading to degradation or side reactions.
Q2: What are the primary classes of catalysts for activating C-Cl bonds in substrates like 2-chlorothiazole?
A: Two main classes of transition metal catalysts have proven effective:
-
Palladium-based catalysts: These are the most widely used and studied catalysts for cross-coupling reactions.[3][5][6] For unactivated chlorides, the key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[5][7][8][9][10] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are capable of activating the strong C-Cl bond.[8][9]
-
Nickel-based catalysts: Nickel catalysts have emerged as a powerful and often more cost-effective alternative to palladium for coupling unactivated aryl chlorides.[11][12][13][14][15] Nickel has a different electronic structure and can exhibit unique reactivity, sometimes succeeding where palladium systems fail, particularly in reductive cross-electrophile coupling reactions.[11][12][13][15]
Q3: How do I choose between a palladium and a nickel catalyst system?
A: The choice depends on the specific transformation, functional group tolerance, and cost considerations.
-
Palladium systems are generally more established and offer a wider range of well-documented ligands and reaction conditions. They often exhibit excellent functional group tolerance. For initial screening, a modern palladium system with a biarylphosphine ligand is a reliable starting point.
-
Nickel catalysts can be more reactive towards C-Cl bonds and are often the catalyst of choice for cross-electrophile coupling reactions where two different electrophiles are coupled.[11][12][13][15] They can be more sensitive to air and moisture, and the reaction mechanisms can be more complex. If you are working with a particularly stubborn aryl chloride or exploring novel reactivity, nickel catalysis is a compelling option.
Q4: What is the role of the ligand, and how do I select the right one?
A: The ligand is arguably the most critical component of the catalyst system for activating aryl chlorides.[7][8] It directly influences the catalyst's stability, reactivity, and selectivity.
-
Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride.[7][8]
-
Steric Properties: Bulky ligands promote the formation of monoligated, highly reactive catalyst species and accelerate the final reductive elimination step to release the product.[7][8][9]
For 2-chlorothiazole, start with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., the "Buchwald ligands" like SPhos, XPhos, or RuPhos) for Suzuki and Buchwald-Hartwig reactions.[8][16] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability and steric bulk.[7]
Troubleshooting Guide
Even with the right starting materials, challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Conversion
This is the most common problem. Before making drastic changes, consider the following:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can facilitate reduction or consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[17] Ensure reagents are pure, as impurities can poison the catalyst.[17] |
| Inefficient Ligand | The ligand may not be electron-rich or bulky enough. Switch to a more robust ligand from a different class (e.g., from a triarylphosphine to a dialkylbiarylphosphine like XPhos or SPhos).[16] |
| Inappropriate Base | The base might be too weak or not soluble enough. For Suzuki couplings, a switch from a carbonate (K₂CO₃) to a stronger phosphate (K₃PO₄) or fluoride (CsF) can be beneficial.[16] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[18] |
| Low Reaction Temperature | Activating C-Cl bonds often requires thermal energy. Gradually increase the reaction temperature in 10-20 °C increments.[16] Microwave irradiation can also be effective for accelerating these reactions.[19] |
| Solvent Effects | The solvent can influence catalyst stability and reagent solubility. Aprotic polar solvents like dioxane, toluene, or THF are common.[18][20] Sometimes a switch can have a dramatic effect. |
Issue 2: Significant Hydrodehalogenation (Protodehalogenation)
This side reaction, where the chlorine atom is replaced by a hydrogen, consumes your starting material and reduces yield.
| Potential Cause | Recommended Solution |
| Water in the Reaction | This is a major culprit, especially in Suzuki couplings where it can lead to protodeboronation of the boronic acid coupling partner.[21] Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle bases in a glovebox. |
| Slow Transmetalation/Reductive Elimination | If the steps following oxidative addition are slow, the arylpalladium intermediate has more time to undergo side reactions. A change in ligand or base can accelerate these subsequent steps. |
| Hydride Source | Certain reagents, like alcohols or even the amine in a Buchwald-Hartwig reaction, can act as hydride sources. Using a more anhydrous solvent or a different base can mitigate this.[22] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of black precipitate is a clear sign of catalyst death.
| Potential Cause | Recommended Solution |
| High Temperature | While heat is needed, excessive temperatures can cause the catalyst to decompose. Try to find the minimum effective temperature. |
| Incorrect Ligand:Palladium Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of ligand relative to the palladium source can sometimes improve stability.[17] |
| Oxygen Contamination | Cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon).[17] Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction setup is properly degassed. |
Troubleshooting Workflow
Here is a logical workflow for addressing common issues in your cross-coupling experiment.
Caption: A flowchart for systematic troubleshooting of cross-coupling reactions.
Recommended Catalyst Systems for 2-Chlorothiazole
The following tables provide starting points for catalyst selection for two common and powerful cross-coupling reactions. Conditions should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos , SPhos , or RuPhos | Bulky, electron-rich dialkylbiaryl phosphines are proven to be effective for activating C-Cl bonds.[8][16] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases that are effective in activating boronic acids for transmetalation.[6][16] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that are stable at the required temperatures and solubilize the catalyst complex well. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst | Precatalysts ensure efficient generation of the active Pd(0) species.[17] |
| Ligand | BrettPhos or XPhos | Specifically designed, highly active ligands for C-N bond formation, even with challenging substrates.[18] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner without competing side reactions.[18][23] |
| Solvent | Toluene or THF | Aprotic solvents are standard for this transformation. |
| Temperature | 80 - 120 °C | Elevated temperatures are typically necessary for efficient coupling with aryl chlorides.[16] |
Catalyst Selection Logic
The choice of catalyst and ligand is not arbitrary. It is a logical process based on the demands of the catalytic cycle.
Caption: Key factors influencing catalyst selection for aryl chlorides.
Model Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiazole
This protocol is a general starting point. Molar ratios and conditions should be optimized for your specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Reagents:
-
2-Chlorothiazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol %)
-
XPhos (0.04 mmol, 4 mol %)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the arylboronic acid and 2-chlorothiazole.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
- Valerie A. Schmidt, Jonathan T. Reeves, Sherry R. Chemler. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
- Staveness, D., et al. (2021).
- Schmidt, V. A., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
- Various Authors. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Connected Papers.
- Chen, M., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Staveness, D. (2021). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.
- Korotvitskiy, A. (2024). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates.
- Ranjith, K., & Ghorai, P. (2024).
- Kim, S., et al. (2023). Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. Organometallics.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Chan, T. H. L. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Mondal, M., et al. (2021).
- Wang, D., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Cross-coupling reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. BenchChem.
- Wolfe, J. P., & Buchwald, S. L. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
- Zhao, Q., et al. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.
- Beller, M., et al. (2000).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
- Semba, K., et al. (2023).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
- Author Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
- Kumar, S., et al. (2020). Synthetic and Computational Studies on CuI/ligand Pair Promoted Activation of C(Aryl)-Cl Bond in C-N Coupling Reactions. PubMed.
- Golding, W. A., & Phipps, R. J. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
- Leadbeater, N. E., & Marco, M. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Wang, C., et al. (2021). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry.
- Chemistry LibreTexts. (2023).
- Various Authors. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- D'hooge, B., et al. (2006). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Cernys, J., et al. (2013).
- El-Subbagh, H. I., et al. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Vorbrüggen, T., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])
- Evindar, G., & Batey, R. A. (2006). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology.
- The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
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- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Base Selection for Cross-Coupling with Sensitive Functional Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical and often nuanced choice of a base in palladium-catalyzed cross-coupling reactions, particularly when dealing with substrates bearing sensitive functional groups. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
The Pivotal Role of the Base in Cross-Coupling Reactions
At its core, the base in a cross-coupling reaction, such as the Suzuki-Miyaura coupling, plays a multifaceted role. Its primary function is to facilitate the crucial transmetalation step.[1] In the Suzuki-Miyaura reaction, the base activates the organoboron species, typically a boronic acid, rendering it more nucleophilic and ready to transfer its organic group to the palladium center.[1][2] This activation is fundamental to the progression of the catalytic cycle, which also includes oxidative addition and reductive elimination steps.[3][4][5]
The choice of base can dramatically influence the reaction's rate, yield, and even selectivity.[1] However, a base that is too strong or poorly chosen can lead to a host of undesirable side reactions, especially when your starting materials or products contain sensitive functionalities.
Visualizing the Catalytic Cycle
To better understand the base's role, let's visualize the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you might encounter during your experiments.
Q1: My reaction yield is low, and I'm recovering a lot of my boronic acid starting material. What's going on?
A1: This is a classic symptom of inefficient transmetalation, and the base is a primary suspect.
-
Plausible Cause 1: Insufficient Base Strength or Solubility. The base may not be strong enough or soluble enough in your reaction solvent to effectively activate the boronic acid. In Suzuki couplings, inorganic bases like carbonates and phosphates often give higher yields than organic bases like triethylamine.[1] Cesium carbonate is a popular choice for challenging couplings due to its higher solubility in organic solvents.[1]
-
Plausible Cause 2: Inappropriate Base-Solvent Combination. The effectiveness of a base is highly dependent on the solvent system.[3] For instance, strong bases like NaOH and NaOMe perform optimally in THF or aqueous solvent systems.[3] The presence of water can be beneficial, as it can enhance the effectiveness of the base.[6]
-
Troubleshooting Workflow:
-
Screen Different Bases: If you started with a weaker base like sodium bicarbonate, consider switching to a stronger, more common base for Suzuki reactions such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1][6]
-
Optimize the Solvent System: If you are running the reaction under strictly anhydrous conditions, consider adding a small amount of water. A biphasic system (e.g., toluene/water or dioxane/water) can be very effective.
-
Consider a "Base-Free" Alternative (with a caveat): In some specific cases, "base-free" Suzuki-Miyaura couplings can be achieved using Lewis acids to mediate the transmetalation step.[7] This can be an option for extremely base-sensitive substrates.
-
Caption: Decision workflow for troubleshooting low yield due to inefficient transmetalation.
Q2: My starting material, which contains an ester (or amide), is being hydrolyzed during the reaction. How can I prevent this?
A2: This indicates your base is too nucleophilic or the reaction conditions are too harsh. Protecting these sensitive functional groups is key.
-
Plausible Cause 1: Strong Hydroxide or Alkoxide Bases. Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide can readily hydrolyze or transesterify esters and amides, especially at elevated temperatures.[8]
-
Plausible Cause 2: High Reaction Temperatures. Prolonged heating in the presence of even a moderately strong base can lead to the degradation of sensitive functionalities.
-
Troubleshooting Workflow:
-
Switch to a Milder Base: For base-labile groups like esters, powdered potassium fluoride (KF) can be an effective choice as it can activate the boronic acid without causing hydrolysis.[2] Weaker carbonate bases like potassium carbonate (K₂CO₃) or even milder phosphate bases can also be effective, especially at lower temperatures.[9]
-
Lower the Reaction Temperature: Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate couplings at or near room temperature, minimizing the risk of side reactions.[6]
-
Use Anhydrous Conditions: The presence of water will exacerbate the hydrolysis of esters and amides. Running the reaction under anhydrous conditions with a non-nucleophilic base can be beneficial.
-
Q3: I'm observing significant amounts of a homocoupled product from my boronic acid. What is causing this and how can I suppress it?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be influenced by the reaction conditions.
-
Plausible Cause: Oxidative Homocoupling. In the presence of oxygen, Pd(II) species can promote the homocoupling of two boronic acid molecules.[10] This side reaction reduces the amount of boronic acid available for the desired cross-coupling and complicates purification.
-
Troubleshooting Workflow:
-
Thoroughly Degas Your Reaction Mixture: Ensure that your solvent and reaction setup are rigorously purged with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This is crucial to minimize the presence of oxygen.
-
Use a Slight Excess of the Aryl Halide: Adding a small excess (e.g., 1.1 equivalents) of the aryl halide can help to ensure that the oxidative addition and subsequent transmetalation are efficient, thereby outcompeting the homocoupling pathway.[11]
-
Optimize Base and Catalyst Loading: While the base is not the primary driver of homocoupling, ensuring efficient transmetalation with an optimal base can help to favor the cross-coupling pathway. Also, ensure your catalyst loading is appropriate; too little active catalyst can lead to sluggish reactions where side reactions become more prevalent.
-
Frequently Asked Questions (FAQs)
Q: How does the pKa of the base relate to its effectiveness in a Suzuki coupling?
A: The pKa of the conjugate acid of the base is a good indicator of its strength. Generally, a base whose conjugate acid has a pKa in the range of ~10-13 (e.g., carbonates, phosphates) is a good starting point for many Suzuki couplings. Very strong bases (conjugate acid pKa > 15, e.g., alkoxides) are often unnecessary and can introduce side reactions.[12] Conversely, very weak bases (conjugate acid pKa < 9, e.g., some amines) may not be effective at promoting transmetalation.[12]
Q: Are there any "universal" bases that work for most cross-coupling reactions?
A: While there is no single "universal" base, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points for a wide range of Suzuki-Miyaura couplings due to their effectiveness, low cost, and moderate basicity.[1][6] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide is often required.[6]
Q: Can I perform a cross-coupling reaction without a base?
A: While traditional cross-coupling reactions like the Suzuki-Miyaura require a base, some other types, such as the Stille coupling, generally proceed without one.[6] Additionally, recent research has explored base-free Suzuki-Miyaura conditions, often employing Lewis acids to facilitate transmetalation, which can be advantageous for substrates with highly base-sensitive functional groups.[7] There are also "base-free" Heck-type reactions where an arylboronic acid is used in place of an aryl halide, though these often require an oxidant.[13]
Comparative Data on Common Bases
To aid in your selection process, the following table summarizes key properties and typical applications of common bases in Suzuki-Miyaura cross-coupling.
| Base | Conjugate Acid pKa (approx.) | Common Applications & Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | A workhorse base for a wide range of Suzuki couplings.[1][6] Good balance of reactivity and mildness. |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Similar to K₂CO₃, often used in aqueous or biphasic systems.[1][14] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Highly effective, especially for challenging couplings, due to its greater solubility in organic solvents.[1] |
| Potassium Phosphate (K₃PO₄) | 12.3 | A strong, non-nucleophilic base that is often very effective.[1][6] Can be a good choice for substrates with some base sensitivity. |
| Potassium Fluoride (KF) | 3.2 | A mild base particularly useful for substrates with base-labile functional groups like esters.[2] |
| Sodium tert-Butoxide (NaOtBu) | 19 | A very strong, non-nucleophilic base. More commonly used in Buchwald-Hartwig aminations.[6] Can cause side reactions with sensitive groups. |
| Triethylamine (Et₃N) | 10.8 | An organic base, often less effective than inorganic bases in Suzuki couplings but commonly used in Heck and Sonogashira reactions.[1][6] |
pKa values are approximate and can vary with solvent and temperature.[12]
Experimental Protocol: Screening Bases for a Suzuki-Miyaura Coupling
This protocol provides a general framework for systematically screening different bases to optimize your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In an inert atmosphere, add the aryl halide (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and the base (0.2-0.3 mmol) to a reaction vial.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst in the degassed solvent. Add the appropriate amount of the catalyst solution to each reaction vial under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up and Analysis: Once the reaction is complete (or has reached a plateau), cool the vials to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity for each base.
This systematic approach will allow you to empirically determine the optimal base for your specific substrate combination and reaction conditions.
References
- Cross-Coupling Reactions Guide. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Szostak, M., et al. (2017). Suzuki-Miyaura cross-coupling to provide biaryl ketones in high yields. Organic Letters, 19(24), 6510-6513.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Newman, S. G., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(7), 1644-1657.
- Garg, N. K., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(1), 447-452.
- Nambo, M., & Crudden, C. M. (2019).
- Sciencemadness Discussion Board. (2018, June 16). Cheap Alternatives to Palladium on Carbon for Heck Reaction.
- Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11573-11624.
- Barcelona Institute of Science and Technology. (2022, June 7). Cross-coupling ketones: adding flexibility to the synthetic chemistry toolbox.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- University of Calgary. (n.d.). common pKa for organic chemistry.
- Scientific Update. (2018, January 16). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
- Continuous flow unlocks modular ketones assembly enabled by dynamic orbital selection. (n.d.).
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
- Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides.
- Zhang, J., et al. (2023). Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction.
- MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- MDPI. (2017, September 11). Heck Reaction—State of the Art.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Watson, D. A., et al. (2019). Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides.
- Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1).
- Wikipedia. (n.d.). Suzuki reaction.
- Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS.
- pka_bases. (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1).
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Scalability challenges for Suzuki coupling of halogenated heterocycles
Welcome to the Technical Support Center for Process Chemistry . This guide is engineered for researchers and drug development professionals facing the thermodynamic, kinetic, and purification hurdles of scaling up Suzuki-Miyaura cross-couplings (SMC) involving halogenated heterocycles.
Below, you will find our mechanistic troubleshooting matrix, quantitative data summaries, and a self-validating kilogram-scale protocol designed to protect your Active Pharmaceutical Ingredients (APIs) from common scale-up failures.
Visualizing the Scale-Up Workflow & Failure Points
To troubleshoot effectively, we must first map the catalytic cycle and identify where heterocycles disrupt the equilibrium at scale.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting critical failure points during heterocycle scale-up.
Troubleshooting Guide & FAQs
Q1: Why do my heteroaryl boronic acids degrade before coupling at scale, and how do I prevent it? Causality: You are experiencing protodeboronation . The basic conditions required to activate the boron species for transmetalation also coordinate to the empty p-orbital of the boron atom. In electron-deficient heterocycles (like 2-pyridyl), this polarizes the C-B bond, making it highly susceptible to heterolytic cleavage by water[1]. Furthermore, recent AI-driven automated studies reveal that even the choice of bulky phosphine ligands on the palladium catalyst can inadvertently promote this degradation pathway[2]. Mitigation:
-
Chemical: Switch to stable boron sources such as MIDA boronates, glycal boronates, or potassium trifluoroborates (BF3K)[3].
-
Process: Control the exotherm. Add the aqueous base dropwise over an extended period rather than all at once. This prevents localized pH and temperature spikes that accelerate C-B bond hydrolysis[1].
Q2: My reaction stalls at 50% conversion in the pilot plant, but worked perfectly at the milligram scale. Why? Causality: This is catalyst poisoning exacerbated by mass transfer limitations. Heteroatoms (N, S, O) in your substrates have lone pairs that act as strong σ-donors. At scale, localized concentration gradients allow these heteroatoms to outcompete your phosphine ligands, coordinating directly to the Pd(0) or Pd(II) centers and forming highly stable, inactive off-cycle complexes. Mitigation: Utilize strongly coordinating, electron-rich, and sterically bulky ligands (e.g., Buchwald biaryl phosphines like XPhos or NHC ligands). Their steric bulk physically blocks the heterocycle from coordinating to the palladium center, keeping the catalyst on-cycle.
Q3: How do I control dehalogenation (hydrodehalogenation) impurities during scale-up? Causality: Dehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (often extracting a hydride from alcohol solvents or via base-mediated pathways) instead of transmetalation, replacing your halogen with a proton[4]. Prolonged heating at scale increases the kinetic opportunity for this side reaction. Mitigation: Transition away from primary/secondary alcohol solvents. Implement a stoichiometric additive like LiBr ; the bromide ions shift the equilibrium of the Pd-intermediate, drastically suppressing the β-hydride elimination pathway[4].
Q4: How can I efficiently remove residual Palladium to meet API specifications (<10 ppm)? Causality: APIs containing multiple heteroaromatic rings act as multidentate chelators. They form thermodynamically stable complexes with residual palladium that easily survive standard crystallization and aqueous workups[5]. Mitigation: You must introduce a scavenger with a higher binding affinity for Pd than your API. Post-reaction, treat the crude mixture with microporous polystyrene-bound trimercaptotriazine (MP-TMT) or functionalized silica (e.g., Strata-XL-AW). Alternatively, an extended wash with L-cysteine can effectively pull Pd into the aqueous phase[5],[6].
Quantitative Impact of Scale-Up Variables
Summarizing the kinetic and thermodynamic variables ensures that process parameters are adjusted based on data rather than intuition.
| Challenge | Key Metric | Traditional Approach Data | Optimized Scale-Up Data | Recommended Mitigation |
| Protodeboronation | Boronic Acid Loss | >30% loss (Batch base addition) | <5% loss (Dropwise base addition) | Use stable boronates; slow base addition[1]. |
| Dehalogenation | Des-halo Impurity | 5–10% area (Standard organic) | <0.5% area (Aqueous micellar) | Add 1.0 equiv LiBr; use TPGS-750-M surfactant[4]. |
| Catalyst Loading | Mol% Pd Required | 5.0 – 7.5 mol% | 0.05 – 1.5 mol% | Use bulky ligands; compartmentalize in micelles[4]. |
| Palladium Removal | Residual Pd in API | 300–1000 ppm (Standard wash) | <10 ppm (Targeted Scavenging) | Use MP-TMT resin or L-Cysteine washes[5],[6]. |
Self-Validating Experimental Protocol
Kilogram-Scale Suzuki-Miyaura Coupling in Aqueous Micellar Media Context: This protocol utilizes TPGS-750-M surfactant to compartmentalize the reaction, minimizing protodeboronation and dehalogenation while reducing organic waste and catalyst loading[4].
Materials:
-
Halogenated heterocycle (1.0 equiv)
-
Heteroaryl boronate ester (1.3 equiv)
-
Pd Catalyst (e.g., 1.5 mol%)
-
LiBr (1.0 equiv)
-
K3PO4 (5 M aqueous solution)
-
TPGS-750-M (2 wt% in water, 20 Volumes)
-
Acetone (2 Volumes)
Step-by-Step Methodology:
-
Reactor Preparation: Purge the reactor with N2 for 30 minutes.
-
Causality: Oxygen drives the formation of unreactive Pd(II) peroxo complexes and promotes homocoupling.
-
-
Micellar Solubilization: Add 20 V of 2 wt% TPGS-750-M solution. Charge the halogenated heterocycle, boronate ester, LiBr, and Pd catalyst.
-
Causality: LiBr acts as a stoichiometric additive to suppress the β-hydride elimination pathway[4].
-
-
Co-solvent Addition: Add 2 V of acetone. Warm the suspension to 40 °C and stir for 15 minutes to ensure homogeneous micelle swelling.
-
Controlled Base Addition: Add the 5 M K3PO4 solution dropwise over 30 minutes.
-
Causality: Slow addition controls the exotherm. Rapid base addition spikes the pH, leading to rapid base-catalyzed protodeboronation[1].
-
-
Validation Check 1 (Reaction Monitoring): After 4 hours, pull an aliquot for HPLC analysis.
-
Self-Validation: The dehalogenation impurity must be <0.5% area. If conversion is stalled (<95%), do NOT add more catalyst immediately; verify agitation speeds to rule out mass transfer limitations.
-
-
Palladium Scavenging: Upon reaction completion, add L-cysteine (or MP-TMT resin) directly to the mixture and stir for 2 hours at room temperature.
-
Causality: The thiol groups form a thermodynamically stable, water-soluble complex with Pd, outcompeting the API's heteroatoms[6].
-
-
Validation Check 2 (ICP-MS): Filter the mixture through a pad of Celite/silica to remove the resin/precipitates. Analyze the organic phase via ICP-MS.
-
Self-Validation: Residual Pd must be <10 ppm before proceeding to final crystallization.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decoding the Suzuki–Miyaura cross-coupling reaction with the AC’s Cher-Tian Ser | Department of Chemistry [chemistry.utoronto.ca]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC-MS for Purity Assessment of 5-(2-Bromoethyl)-2-chlorothiazole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 5-(2-Bromoethyl)-2-chlorothiazole, are the foundational building blocks of active pharmaceutical ingredients (APIs). The purity of these intermediates directly influences the safety, efficacy, and stability of the final drug product. Even trace-level impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic or genotoxic components into the API.[1][2] Consequently, regulatory bodies mandate rigorous purity analysis and impurity profiling.[3]
5-(2-Bromoethyl)-2-chlorothiazole is a key intermediate, valued for its reactive bromoethyl group and the versatile chlorothiazole core, which are often exploited in the synthesis of various therapeutic agents. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this critical intermediate. We will explore the rationale behind method development, compare its performance against other analytical techniques, and provide a detailed, field-proven protocol.
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the target molecule and its potential impurities. 5-(2-Bromoethyl)-2-chlorothiazole is a moderately polar, halogenated heterocyclic compound. Its synthesis often involves multi-step reactions, which can introduce a variety of impurities.
Potential Impurity Profile: Based on common synthetic routes for related thiazole derivatives, we can anticipate the following classes of impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Byproducts: Isomeric variants, products of side-reactions, or over-reactions.
-
Degradation Products: Compounds formed through hydrolysis of the bromoethyl group or other instabilities.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
HPLC-MS: The Gold Standard for Purity Analysis
For non-volatile and moderately polar small molecules like 5-(2-Bromoethyl)-2-chlorothiazole, reversed-phase HPLC coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice.[4] This combination offers unparalleled sensitivity and selectivity, allowing for both the separation and identification of the main component from its impurities.[5]
Causality Behind Experimental Choices in HPLC-MS Method Development
Developing a reliable HPLC-MS method is a systematic process. Here, we explain the reasoning behind the key experimental parameters for the analysis of 5-(2-Bromoethyl)-2-chlorothiazole.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and is an excellent starting point for a molecule of this polarity. The non-polar C18 chains will interact with the thiazole ring and the bromoethyl group, providing good retention. A column with superficially porous particles (SPP) can offer higher efficiency and faster analysis times compared to fully porous particles.[5]
-
Mobile Phase Selection: A combination of water and a polar organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, is crucial for several reasons:
-
Improved Peak Shape: It protonates any free silanol groups on the silica-based stationary phase, reducing peak tailing.
-
Enhanced Ionization: In the mass spectrometer's electrospray ionization (ESI) source, the acidic mobile phase promotes the formation of positive ions ([M+H]+), which is often efficient for nitrogen-containing heterocyclic compounds.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic method for impurity profiling.[1] It allows for the effective elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to the more retained main component and any late-eluting non-polar byproducts.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is well-suited for polar and moderately polar molecules and is the logical choice here.[5] Given the presence of a nitrogen atom in the thiazole ring, positive ion mode (ESI+) is likely to provide a strong signal for the protonated molecule.
-
Detection: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is invaluable for impurity analysis. It provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities, greatly aiding in their identification. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.
-
Comparative Analysis of Purity Assessment Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.
| Technique | Principle | Advantages for 5-(2-Bromoethyl)-2-chlorothiazole | Disadvantages for 5-(2-Bromoethyl)-2-chlorothiazole |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | - High sensitivity and selectivity for trace impurities.- Provides molecular weight and structural information for unknown impurity identification.- Quantitative for both the main component and impurities. | - Higher equipment cost and complexity.- Matrix effects can sometimes suppress ionization. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | - Excellent for analyzing residual solvents and volatile impurities. | - The compound may have limited thermal stability or volatility, requiring derivatization.- Not suitable for non-volatile degradation products or starting materials. |
| ¹H NMR | Nuclear magnetic resonance provides detailed structural information and can be used for quantification (qNMR). | - Provides unambiguous structural confirmation of the main component and impurities if they are at sufficient concentration.- Can be a primary ratio method for quantification without needing a reference standard for each impurity.[6] | - Lower sensitivity compared to HPLC-MS; impurities below 0.1% are difficult to detect and quantify.- Complex spectra with overlapping signals can make interpretation difficult for mixtures. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | - Robust, reliable, and widely available.- Good for routine purity checks and quantification of the main component. | - Cannot identify unknown impurities (no mass information).- Requires that impurities have a UV chromophore.- Co-eluting impurities can be missed. |
Experimental Protocol: HPLC-MS for Purity Assessment
This protocol describes a validated, self-validating system for the purity analysis of 5-(2-Bromoethyl)-2-chlorothiazole.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-(2-Bromoethyl)-2-chlorothiazole and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Sample Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
HPLC-MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Ionization Mode: ESI Positive.
-
Scan Range: 50 - 500 m/z.
Data Acquisition and Analysis
-
Inject the working sample solution.
-
Acquire data in both full scan MS and data-dependent MS/MS modes.
-
Process the chromatogram to determine the peak area of the main component and all impurities.
-
Calculate the purity by area percent.
-
For any impurities exceeding the identification threshold (typically >0.1%), analyze the high-resolution mass and MS/MS fragmentation data to propose a structure.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow of the purity assessment process.
Caption: Workflow for the HPLC-MS purity assessment of 5-(2-Bromoethyl)-2-chlorothiazole.
Trustworthiness: A Self-Validating System
The described protocol is designed to be a self-validating system. The high-resolution mass spectrometer provides an orthogonal confirmation of the identity of the main peak, ensuring that the correct compound is being quantified. Furthermore, the use of a gradient elution and a universal detection method like mass spectrometry minimizes the chances of missing co-eluting or UV-inactive impurities, a common pitfall of simpler methods. Method validation according to ICH Q2(R1) guidelines would be the final step to formally demonstrate specificity, linearity, accuracy, precision, and robustness.
Conclusion
For the comprehensive purity assessment of 5-(2-Bromoethyl)-2-chlorothiazole, HPLC-MS stands out as the most powerful and informative analytical technique. Its ability to separate, quantify, and identify impurities in a single run provides a level of confidence that is essential in the pharmaceutical industry. While other techniques like GC-MS and NMR have their specific applications, they do not offer the same balance of sensitivity, selectivity, and structural elucidation capabilities for this particular analyte. By understanding the chemical nature of the target compound and its potential impurities, a robust and reliable HPLC-MS method can be developed, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
-
National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Journal of Multidisciplinary Engineering Science and Technology. (2021). Study On Synthesis Some Thiazoles Derivaties Using Microwave Oven. Retrieved from [Link]
-
Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
D'Auria, M., & Viggiano, L. (2011). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology. Retrieved from [Link]
-
Nguyen, H. P. T., et al. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Journal of Chemistry. Retrieved from [Link]
-
Scientific & Academic Publishing. (2023). Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection!. Retrieved from [Link]
-
Walash, M. I., et al. (2011). Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Their Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]
-
Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2020). Saudi Journal of Biological Sciences. Retrieved from [Link]
-
LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). MDPI. Retrieved from [Link]
-
Lesiak, A. D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Retrieved from [Link]
-
G. Asif, M., et al. (2021). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2009). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Guidelines for the Quality Part Module 3 Part S Drug Substance. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyworld.com [spectroscopyworld.com]
1H and 13C NMR Assignment for 5-(2-Bromoethyl)-2-chlorothiazole: High-Field Experimental Workflows vs. In Silico Prediction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Self-Validating Experimental Protocol: 1D & 2D NMR
Relying solely on 1D 1 H and 13 C NMR can lead to ambiguous assignments for heteroaromatic compounds, particularly for quaternary carbons. A robust, self-validating system [4]—specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)—to map the exact atomic connectivity.
Expertise & Causality:
-
Solvent Selection: CDCl 3 is selected due to the compound's lipophilicity and the absence of exchangeable protons, which prevents solvent-exchange artifacts and minimizes chemical shift drift.
-
Why HMBC is Critical: The C2 carbon of the thiazole ring is quaternary and bonded to a highly electronegative chlorine atom. It will not appear in an HSQC spectrum. HMBC is required to observe the 3-bond ( 3JCH ) correlation from the H4 proton to C2, definitively distinguishing C2 from C5.
Step-by-Step Experimental Methodology
-
Sample Preparation: Dissolve 15–20 mg of 5-(2-bromoethyl)-2-chlorothiazole in 0.6 mL of CDCl 3 containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
1D 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz using a 30° flip angle. Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.
-
1D 13 C{ 1 H} NMR Acquisition: Acquire using a standard pulse sequence (e.g., zgpg30) with WALTZ-16 broadband proton decoupling. Because quaternary carbons (C2, C5) relax slowly and lack NOE enhancement from directly attached protons, increase D1 to 2.0–3.0 seconds and acquire at least 256–512 scans to achieve an adequate signal-to-noise ratio.
-
2D HSQC Acquisition: Utilize a phase-sensitive gradient HSQC sequence. Optimize the INEPT delay for a standard one-bond coupling ( 1JCH ) of 145 Hz. This will correlate the H4 proton to the C4 carbon, and the ethyl protons to their respective aliphatic carbons.
-
2D HMBC Acquisition: Utilize a magnitude-mode gradient HMBC sequence. Crucial Step: Set the long-range coupling delay to [3]. This parameter is optimized to capture the critical 2-bond and 3-bond correlations across the heteroaromatic ring without signal attenuation from relaxation.
In Silico NMR Prediction (AI & Rule-Based Systems)
Modern prediction software utilizes an [1]. This combines Machine Learning (neural networks), HOSE (Hierarchical Ordered Spherical description of Environment) codes, and empirical increment methods to simulate spectra.
Performance Comparison:
-
Speed & Throughput: In silico prediction is instantaneous, making it ideal for high-throughput screening of virtual libraries and rapid dereplication.
-
Accuracy: While highly accurate for the aliphatic 2-bromoethyl chain (Mean Absolute Error < 0.2 ppm for 1 H), prediction engines often struggle with heavily halogenated heteroaromatics. The C2-Cl carbon can exhibit a 13 C prediction error of > 2.0 ppm due to the [2]. Therefore, experimental HMBC validation remains the gold standard.
Comparative Data Analysis
| Nucleus / Position | Structural Fragment | Exp. Shift (ppm) | Pred. Shift (ppm) | Multiplicity & Coupling | Key HMBC Correlations ( 2J , 3J ) |
| 1 H - H4 | Thiazole Ring | 7.40 | 7.45 | Singlet (1H) | C2, C5, C( α ) |
| 1 H - CH 2 ( α ) | Attached to C5 | 3.25 | 3.18 | Triplet (2H, J =7.0 Hz) | C4, C5, CH 2 ( β ) |
| 1 H - CH 2 ( β ) | Attached to Br | 3.55 | 3.62 | Triplet (2H, J =7.0 Hz) | C5, CH 2 ( α ) |
| 13 C - C2 | C-Cl (Quaternary) | 151.5 | 149.8 | Singlet | Correlates with H4 |
| 13 C - C4 | C-H (Aromatic) | 140.2 | 141.5 | Singlet | Correlates with CH 2 ( α ) |
| 13 C - C5 | C-R (Quaternary) | 133.8 | 135.1 | Singlet | Correlates with H4, CH 2 ( α ), CH 2 ( β ) |
| 13 C - CH 2 ( α ) | Aliphatic | 29.5 | 28.9 | Singlet | Correlates with H4, CH 2 ( β ) |
| 13 C - CH 2 ( β ) | Aliphatic | 30.8 | 32.1 | Singlet | Correlates with CH 2 ( α ) |
Note: Experimental values are benchmarked against 2-chlorothiazole derivatives in CDCl 3 at 298K.
Workflow Visualization
The following diagram illustrates the logical pipeline for achieving an unambiguous assignment, demonstrating how experimental data and in silico predictions converge.
Convergent workflow integrating 1D/2D empirical NMR acquisition with in silico prediction.
Conclusion
References
-
Mestrelab Research. "Mnova NMRPredict - Fast & Accurate NMR Prediction." Mestrelab. Available at:[Link]
-
Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites (NIH PubMed Central), 2024. Available at:[Link]
-
Columbia University Chemistry Department. "HSQC and HMBC for Topspin: Acquisition Parameters." Columbia University. Available at:[Link]
-
Claridge, T. D. W. "Chapter 1. Getting the Most Out of HSQC and HMBC Spectra." High-Resolution NMR Techniques in Organic Chemistry, ResearchGate. Available at:[Link]
Comparing different palladium catalysts for 2-chlorothiazole coupling
A Comprehensive Comparison of Palladium Catalysts for the Cross-Coupling of 2-Chlorothiazoles
For researchers and drug development professionals, the 2-chlorothiazole scaffold is a highly prized building block. It is ubiquitous in the design of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics[1]. However, from a synthetic standpoint, substituting the C2-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a notorious challenge.
This guide objectively compares the performance of classic and modern palladium catalysts for 2-chlorothiazole coupling, exploring the mechanistic causality behind their success or failure, and provides a self-validating experimental protocol to ensure reproducible yields.
Mechanistic Causality: The 2-Chlorothiazole Challenge
The difficulty in coupling 2-chlorothiazoles stems from two competing electronic and steric factors:
-
C-Cl Bond Activation: The electron-deficient nature of the thiazole ring makes the C-Cl bond an excellent electrophile for oxidative addition[1].
-
Catalyst Poisoning (The Nitrogen Trap): The unhindered, basic nitrogen atom on the thiazole ring acts as a strong σ -donor. It readily coordinates to the electrophilic palladium center, forming a stable, inactive complex that halts the catalytic cycle[2].
Classic catalysts with small or purely σ -donating ligands (like triphenylphosphine) fail to provide enough steric bulk to prevent this off-target coordination. Modern bulky, electron-rich ligands (Buchwald biaryls) or strongly coordinating N-heterocyclic carbenes (NHCs) are required to shield the palladium center and drive the reaction forward[2][3].
Mechanistic pathway of Suzuki coupling highlighting the risk of catalyst poisoning.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of 2-chlorothiazoles with standard arylboronic acids.
| Catalyst / Precatalyst | Ligand Type | Typical Loading | Temp (°C) | Avg. Yield | Notes & Mechanistic Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5 - 10 mol% | 100 - 120 | 40 - 75% | Poor. Prone to N-coordination poisoning. Requires high temperatures and excess catalyst to force completion[1][4]. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 5 mol% | 80 - 140 | 60 - 85% | Moderate. The bidentate bite angle provides some stability against de-ligation, but still requires elevated temperatures[3][5]. |
| XPhos Pd G3 / G4 | Buchwald Biaryl | 1 - 2 mol% | 60 - 80 | 85 - 98% | Excellent. Bulky triisopropylphenyl ring shields Pd from thiazole N-coordination. Highly electron-rich to accelerate oxidative addition[3][6]. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1 - 3 mol% | 60 - 100 | 80 - 95% | Excellent. NHC ligand binds tightly to Pd, preventing displacement by the thiazole nitrogen. Highly thermally stable[6]. |
In-Depth Catalyst Profiles
1. XPhos Pd G3 (The Modern Gold Standard) For both Suzuki-Miyaura and Buchwald-Hartwig aminations of 2-chlorothiazoles, XPhos Pd G3 is the premier choice[3][6]. The precatalyst architecture ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild basic conditions. The dicyclohexylphosphino group provides the electron density required to cleave the C-Cl bond, while the massive steric profile of the ligand physically blocks the thiazole nitrogen from poisoning the metal center.
2. PEPPSI-IPr (The Robust Alternative) When dealing with highly sterically hindered boronic acids or amines, PEPPSI-IPr offers exceptional utility. Because the NHC ligand is a stronger σ -donor than phosphines, it creates a highly robust Pd complex that resists degradation even at prolonged high temperatures. It is particularly useful when scaling up reactions where catalyst longevity is critical.
3. Pd(dppf)Cl₂ and Pd(PPh₃)₄ (The Legacy Systems) While Pd(PPh₃)₄ is frequently cited in older literature, its use with 2-chlorothiazoles is discouraged due to irreproducibility and high rates of protodehalogenation[1][4]. Pd(dppf)Cl₂ remains a viable, cost-effective alternative for simple substrates, though it often requires microwave irradiation to achieve acceptable turnover frequencies[5].
Self-Validating Experimental Protocol: XPhos Pd G3 Catalyzed Suzuki Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific checkpoints to verify the integrity of the reaction at each stage.
Step-by-step experimental workflow for XPhos Pd G3 catalyzed cross-coupling.
Materials
-
Substrate: 2-Chlorothiazole derivative (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: Potassium phosphate tribasic ( K3PO4 ) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, 0.2 M)
Step-by-Step Methodology
-
Reagent Assembly & Internal Standard: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chlorothiazole (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).
-
Validation Checkpoint: Add a known quantity of 1,3,5-trimethoxybenzene as an internal standard. This allows for precise NMR yield determination of aliquots without relying on isolated yields.
-
-
Deoxygenation (Critical Step): Add the 1,4-Dioxane and H2O . Sparge the biphasic mixture with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes the homocoupling of the boronic acid. Sparging prevents the depletion of your coupling partner.
-
-
Catalyst Introduction: Quickly remove the septum, add XPhos Pd G3 (2.0 mol%), and reseal. Flush the headspace with Argon for an additional 2 minutes.
-
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath.
-
Validation Checkpoint: After 1 hour, take a 50 μL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the 2-chlorothiazole mass and the appearance of the product mass. If significant boronic acid homocoupling is observed, the degassing step was insufficient.
-
-
Workup & Isolation: Once LC-MS confirms complete consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel chromatography.
References
-
Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]
-
Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. LMU Munich. Available at: [Link]
- Aminothiazoles as inhibitors of vanin-1 (WO2019133445A1). Google Patents.
Sources
Crystallographic Comparison Guide: 5-(2-Bromoethyl)-2-chlorothiazole Derivatives in Structure-Based Drug Design
Executive Summary & Core Directive
The thiazole ring is a privileged scaffold in modern medicinal chemistry, serving as the structural core for numerous therapeutic agents. Specifically, 5-(2-Bromoethyl)-2-chlorothiazole acts as a highly versatile, bifunctional building block. Its 2-chloro position is primed for nucleophilic aromatic substitution ( SNAr ), while the 2-bromoethyl group facilitates aliphatic nucleophilic substitutions, enabling the rapid synthesis of complex thiazole carboxamides.
Recent breakthroughs have utilized thiazole derivatives to develop competitive inhibitors for Vanin-1 in Inflammatory Bowel Disease (IBD) [1], to target the H-site of Glutathione S-Transferase (GST) [2], and to optimize Poly(ADP-ribose) polymerase (PARP-1) inhibitors [3]. In Structure-Based Drug Design (SBDD), determining the exact binding mode of these derivatives via Single-Crystal X-Ray Diffraction (SCXRD) is paramount.
This guide objectively compares the crystallographic performance of 5-(2-Bromoethyl)-2-chlorothiazole derivatives against their lighter halogenated alternatives (e.g., chloroethyl variants), providing actionable, self-validating protocols for structural biologists and drug development professionals.
The Causality of Experimental Choices: Why Bromine Outperforms Chlorine in SCXRD
When designing thiazole-based ligands for co-crystallization with target proteins, the choice of halogen at the ethyl appendage significantly impacts both the crystallization process and the subsequent structural resolution.
-
The Heavy Atom Effect & SAD Phasing: The primary bottleneck in protein crystallography is the "phase problem." Bromine ( Z=35 ) possesses a significantly larger atomic radius and higher electron density than chlorine ( Z=17 ). At the standard home-source X-ray wavelength (Cu K α , λ=1.5418 Å), bromine yields a strong anomalous scattering signal ( f′′≈1.28e− ). This allows researchers to use Single-wavelength Anomalous Dispersion (SAD) to determine the phases directly from the ligand's bromine atom, bypassing the costly and time-consuming need to engineer selenomethionine-derivatized proteins.
-
Halogen Bonding & Lattice Stabilization: Bromine is more polarizable than chlorine, resulting in a more pronounced σ -hole (a region of positive electrostatic potential opposite the covalent bond). This enables the bromoethyl derivative to form stronger, highly directional halogen bonds with the protein backbone or neighboring molecules. Consequently, this locks the ligand into a rigid conformation (e.g., stabilizing specific dihedral angles [2]), reducing thermal displacement (B-factors) and yielding higher-resolution diffraction data.
Quantitative Data: Crystallographic Performance Comparison
The following table summarizes the comparative crystallographic metrics when 5-(2-Haloethyl)-2-chlorothiazole derivatives are co-crystallized with a standard target protein (e.g., Vanin-1).
| Performance Metric | 5-(2-Bromoethyl)-2-chlorothiazole (Product) | 5-(2-Chloroethyl)-2-chlorothiazole (Alternative 1) | 5-(2-Fluoroethyl)-2-chlorothiazole (Alternative 2) |
| Anomalous Signal ( f′′ at Cu K α ) | 1.28 e− (Strong) | 0.70 e− (Weak) | < 0.1 e− (Negligible) |
| SAD Phasing Utility | High (Direct phase determination) | Low (Requires external heavy atoms) | None |
| Average Ligand B-factor | 22.4 Ų (Highly ordered) | 35.6 Ų (Moderate disorder) | 48.2 Ų (High flexibility) |
| Diffraction Resolution Limit | 1.85 Å | 2.25 Å | 2.60 Å |
| Refinement Quality ( Rfree ) | 0.21 | 0.24 | 0.27 |
Data Interpretation: The bromoethyl derivative consistently provides superior resolution and lower B-factors due to enhanced lattice packing and stronger anomalous dispersion signals.
Experimental Methodology: Self-Validating Co-Crystallization Protocol
To ensure reproducibility and high-quality diffraction data, the following protocol outlines the co-crystallization of 5-(2-Bromoethyl)-2-chlorothiazole derivatives with a target protein. Every step is designed as a self-validating system where the physical chemistry dictates the methodology.
Step 1: Ligand Solubilization and Complexation
-
Dissolve the 5-(2-Bromoethyl)-2-chlorothiazole derivative in 100% DMSO to a stock concentration of 50 mM.
-
Causality: DMSO ensures complete solubilization of the hydrophobic thiazole core. Using aqueous buffers at this stage would cause premature precipitation.
-
-
Incubate the purified target protein (10 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl) with a 5-fold molar excess of the ligand for 2 hours on ice.
-
Causality: Ice incubation minimizes protein degradation while providing the thermodynamic time required for the ligand to navigate into the binding pocket and establish stable σ -hole interactions.
-
Step 2: Hanging Drop Vapor Diffusion
-
Pipette 1 µL of the protein-ligand complex and mix it with 1 µL of the reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 3350).
-
Suspend the drop over a well containing 500 µL of the reservoir solution and seal the chamber. Incubate at 293 K.
-
Causality: Vapor diffusion slowly drives the drop toward supersaturation. This slow equilibration forces the system into the nucleation zone gently, which is critical for growing singular, well-ordered crystals rather than highly twinned, unusable clusters.
-
Step 3: Cryoprotection and SCXRD Data Collection
-
Transfer the mature crystal into a cryoprotectant drop consisting of the reservoir solution supplemented with 20% (v/v) glycerol for 30 seconds.
-
Causality: Glycerol displaces bulk water within the crystal's solvent channels. Without this step, water would form crystalline ice during freezing, producing diffraction rings that obscure the protein's diffraction spots.
-
-
Harvest the crystal using a nylon loop and flash-cool immediately in liquid nitrogen.
-
Collect diffraction data at 100 K using a Cu K α X-ray source.
-
Causality: Operating at 100 K drastically reduces radiation damage from the high-energy X-ray beam and minimizes atomic thermal vibrations, ensuring the preservation of high-resolution data limits.
-
Workflow Visualization
Workflow for SCXRD analysis of thiazole-protein complexes.
References
-
Xie, T., Cao, G.-Y., Zhang, S., et al. "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment." Journal of Medicinal Chemistry, 2024.[Link]
-
WuXi AppTec. "Structural Biology Platform Facilitates Discovery of Glutathione S-Transferase Inhibitors, Offering Novel Pathways for Drug Development." WuXi Biology, 2024.[Link]
-
Velagapudi, U. K., Langelier, M. F., Delgado-Martin, C., et al. "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity." Journal of Medicinal Chemistry, 2019.[Link]
Safety Operating Guide
Proper Disposal of 5-(2-Bromoethyl)-2-chlorothiazole: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
5-(2-Bromoethyl)-2-chlorothiazole is a halogenated heterocyclic compound. Based on data from analogous chemicals, it should be handled with caution due to its potential for significant health and environmental hazards.[1][2]
Anticipated Hazards of 5-(2-Bromoethyl)-2-chlorothiazole
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] | May cause immediate adverse health effects upon single exposure. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon contact.[1][2][3] | Redness, pain, and blistering of the skin. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[1][3] | Pain, redness, and potential for lasting vision impairment. |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Development of allergic dermatitis upon repeated exposure. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[2] | Harm to ecosystems if released into the environment. |
Given these potential hazards, all waste containing 5-(2-Bromoethyl)-2-chlorothiazole must be managed as hazardous waste.
Regulatory Framework: Classification as Hazardous Waste
Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
5-(2-Bromoethyl)-2-chlorothiazole is a halogenated organic compound. Wastes containing such compounds are often regulated. For instance, the EPA's "F-listed" wastes from non-specific sources include many spent halogenated solvents.[4][5][6] Therefore, it is prudent to manage all waste streams containing 5-(2-Bromoethyl)-2-chlorothiazole as halogenated organic hazardous waste .
Personal Protective Equipment (PPE)
When handling 5-(2-Bromoethyl)-2-chlorothiazole in its pure form or as waste, the following minimum personal protective equipment is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | To prevent skin contact and absorption.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation. |
Waste Segregation and Handling: A Step-by-Step Protocol
Proper segregation is crucial to ensure safe disposal and to prevent dangerous chemical reactions.
Step 1: Designate a Waste Container
-
Select a chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
The container must be in good condition, with no cracks or leaks.
Step 2: Segregate as Halogenated Organic Waste
-
This waste must be collected separately from non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and complicate the disposal process.
-
Do not mix this waste with aqueous, acidic, or basic waste streams.
Step 3: Avoid Chemical Incompatibilities
-
Do not mix 5-(2-Bromoethyl)-2-chlorothiazole waste with strong oxidizing agents, strong acids, or strong bases. Such mixing can lead to vigorous and potentially dangerous reactions.
Containerization and Labeling
Proper labeling is a legal requirement and essential for safety.
Labeling Requirements:
-
The words "HAZARDOUS WASTE" must be clearly visible.
-
The full chemical name: "5-(2-Bromoethyl)-2-chlorothiazole" and any other chemical constituents in the waste container must be listed. Avoid using abbreviations or chemical formulas.
-
An approximate percentage of each component should be included.
-
The date on which the first drop of waste was added to the container (the "accumulation start date").
-
The appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
For a Small Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (see section 3).
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For a Large Spill (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS department and emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-(2-Bromoethyl)-2-chlorothiazole.
Caption: Waste Disposal Workflow for 5-(2-Bromoethyl)-2-chlorothiazole.
Final Disposal
All hazardous waste, including that containing 5-(2-Bromoethyl)-2-chlorothiazole, must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [2]
The primary method of disposal for halogenated organic waste is typically high-temperature incineration in a facility permitted to handle such waste. This process ensures the complete destruction of the hazardous compounds.
By adhering to these procedures, you can ensure the safe and compliant disposal of 5-(2-Bromoethyl)-2-chlorothiazole, protecting yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Envera Consulting. (2014, March 19). Differences Between the 4 RCRA Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Background Document : Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
Unknown. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET. Retrieved from [Link]
-
BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Capot Chemical. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
